molecular formula C5H3ClN4O B080948 2-Chlorohypoxanthine CAS No. 13368-14-4

2-Chlorohypoxanthine

Cat. No.: B080948
CAS No.: 13368-14-4
M. Wt: 170.56 g/mol
InChI Key: WIEATFFSFYPBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorohypoxanthine is a strategically halogenated purine derivative that serves as a critical synthetic intermediate in medicinal chemistry and nucleotide research. Its primary value lies in its reactivity as a versatile scaffold for the synthesis of a diverse array of purine nucleoside analogs, particularly through nucleophilic aromatic substitution reactions. The chlorine atom at the 2-position is highly susceptible to displacement by nitrogen, oxygen, and sulfur-based nucleophiles, enabling the efficient introduction of various substituents to create novel compounds. This makes 2-Chlorohypanthine an indispensable building block for developing potential therapeutic agents, including antiviral and anticancer drugs that target purine-utilizing enzymes. Researchers utilize this compound to probe the mechanisms of enzymes like purine nucleoside phosphorylase and to synthesize inhibitors of key biological pathways. As a hypoxanthine analog, it also finds application in biochemical studies investigating nucleotide metabolism, enzyme kinetics, and the structure-activity relationships of purine-based molecules. This high-purity compound is intended for use in a controlled laboratory setting to advance the discovery of new bioactive molecules and to further fundamental scientific understanding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEATFFSFYPBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158313
Record name 2-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-14-4
Record name 2-Chlorohypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13368-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a prominent synthetic route to 2-Chlorohypoxanthine, a crucial intermediate in the development of various therapeutic agents. The synthesis detailed herein proceeds via the diazotization of guanosine, followed by hydrolysis to yield the target compound. This document outlines the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.

Synthesis Overview

The synthesis of this compound from guanosine is a two-step process. The initial step involves the conversion of the 2-amino group of guanosine to a chloro group via a diazotization reaction in the presence of a chloride source. This reaction yields 2-chloroinosine. The subsequent step is the hydrolysis of the glycosidic bond of 2-chloroinosine to remove the ribose sugar and afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloroinosine from Guanosine

This procedure is adapted from the method described by Suzuki et al. (2001).[1]

Materials:

  • Guanosine (Guo)

  • Sodium Nitrite (NaNO₂)

  • Sodium Chloride (NaCl)

  • Sodium Acetate Buffer

  • Deionized Water

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a 1 mM solution of Guanosine in sodium acetate buffer.

  • Add Sodium Nitrite (NaNO₂) to a final concentration of 100 mM.

  • Add Sodium Chloride (NaCl) to a final concentration of 2 M.

  • Adjust the pH of the reaction mixture to 3.2 using the sodium acetate buffer.

  • Incubate the reaction mixture at 37°C for 2 hours with continuous stirring.

  • The formation of 2-chloroinosine can be monitored by High-Performance Liquid Chromatography (HPLC).

Step 2: Hydrolysis of 2-Chloroinosine to this compound

A general procedure for the acidic hydrolysis of nucleosides is provided below. The specific conditions for 2-chloroinosine may require optimization.

Materials:

  • 2-Chloroinosine

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution for neutralization

Equipment:

  • Reaction vessel with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus

Procedure:

  • Dissolve 2-chloroinosine in a dilute aqueous solution of a strong acid (e.g., 1 M HCl).

  • Heat the mixture to reflux (approximately 100°C) and maintain for a period sufficient to achieve complete hydrolysis of the glycosidic bond. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the solution by the dropwise addition of a base (e.g., NaOH solution) until the pH is approximately 7.

  • The product, this compound, may precipitate out of the solution upon neutralization or cooling.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold deionized water to remove any residual salts.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-chloroinosine.

Table 1: Reactant Concentrations for the Synthesis of 2-Chloroinosine [1]

ReactantConcentration
Guanosine1 mM
Sodium Nitrite100 mM
Sodium Chloride2 M

Table 2: Reaction Conditions for the Synthesis of 2-Chloroinosine [1]

ParameterValue
SolventSodium Acetate Buffer
pH3.2
Temperature37°C
Reaction Time2 hours
Yield of 2-Chloroinosine0.033 mM (3.3% conversion)

Visualization of the Synthesis

The following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis_of_2_Chlorohypoxanthine Guanosine Guanosine TwoChloroinosine 2-Chloroinosine Guanosine->TwoChloroinosine  NaNO₂, NaCl, H⁺ (Diazotization) TwoChlorohypoxanthine This compound TwoChloroinosine->TwoChlorohypoxanthine  H₃O⁺, Heat (Hydrolysis)

Figure 1: Chemical synthesis pathway of this compound from Guanosine.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Chloroinosine cluster_step2 Step 2: Hydrolysis and Purification prep Prepare Guanosine Solution add_reagents Add NaNO₂ and NaCl prep->add_reagents adjust_ph Adjust pH to 3.2 add_reagents->adjust_ph incubate Incubate at 37°C for 2h adjust_ph->incubate monitor1 Monitor by HPLC incubate->monitor1 hydrolysis Acid Hydrolysis of 2-Chloroinosine monitor1->hydrolysis Proceed to Hydrolysis neutralization Neutralize with Base hydrolysis->neutralization precipitation Precipitate Product neutralization->precipitation filtration Filter and Collect Solid precipitation->filtration wash_dry Wash and Dry Product filtration->wash_dry

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound from guanosine. The described method, involving diazotization followed by hydrolysis, offers a viable route to this important chemical intermediate. The provided quantitative data and visualizations are intended to aid researchers in the successful replication and potential optimization of this synthesis for applications in drug discovery and development. It is recommended that researchers further optimize the hydrolysis and purification steps to maximize the yield and purity of the final product.

References

2-Chlorohypoxanthine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorohypoxanthine, a purine analog of significant interest in biochemical and pharmaceutical research. Due to its structural similarity to endogenous purines, this compound holds potential for investigation in various cellular processes, including nucleic acid synthesis and purine metabolism. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for professionals in drug discovery and development.

Core Chemical and Physical Data

Precise identification of a chemical compound is fundamental for research and development. This compound, also known by its systematic name 2-Chloro-1,7-dihydro-6H-purin-6-one, is a chlorinated derivative of the naturally occurring purine hypoxanthine. While not as extensively documented as other purine analogs, its core identifiers have been reported.

PropertyValueSource
CAS Number 6592-54-7Pharmaffiliates[1]
Molecular Formula C₅H₃ClN₄OPharmaffiliates[1]
Molecular Weight 170.56 g/mol Pharmaffiliates[1]

Synthesis of this compound

The synthesis of a 2-chloro-hypoxanthine base is a key step in the production of related nucleoside analogs, such as 2-Chloro-2'-deoxyinosine. While a specific, detailed protocol solely for the synthesis of this compound is not widely published, the general methodology involves the chlorination of a suitable purine precursor. A common starting material for such syntheses is guanine or its derivatives.

A plausible synthetic pathway can be extrapolated from procedures for analogous compounds. This typically involves the diazotization of the 2-amino group of a guanine derivative, followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Below is a conceptual workflow for the synthesis of this compound from a guanine precursor.

G cluster_0 Synthesis of this compound Guanine_Derivative Guanine Derivative Diazotization Diazotization (e.g., NaNO₂, HCl) Guanine_Derivative->Diazotization Step 1 Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Intermediate Formation Sandmeyer_Reaction Sandmeyer Reaction (e.g., CuCl) Diazonium_Salt->Sandmeyer_Reaction Step 2 2_Chlorohypoxanthine This compound Sandmeyer_Reaction->2_Chlorohypoxanthine Final Product G cluster_0 Generalized Purine Analog Cytotoxicity Pathway 2_Chlorohypoxanthine This compound (Extracellular) Nucleoside_Transporter Nucleoside Transporter 2_Chlorohypoxanthine->Nucleoside_Transporter Uptake Cell_Membrane Cell Membrane Intracellular_Analog This compound (Intracellular) Nucleoside_Transporter->Intracellular_Analog Phosphorylation Phosphorylation (Kinases) Intracellular_Analog->Phosphorylation Nucleotide_Analog This compound Monophosphate Phosphorylation->Nucleotide_Analog Further_Phosphorylation Further Phosphorylation Nucleotide_Analog->Further_Phosphorylation Triphosphate_Analog This compound Triphosphate Further_Phosphorylation->Triphosphate_Analog DNA_Polymerase Inhibition of DNA Polymerase Triphosphate_Analog->DNA_Polymerase DNA_Incorporation Incorporation into DNA Triphosphate_Analog->DNA_Incorporation Apoptosis Apoptosis DNA_Polymerase->Apoptosis DNA_Incorporation->Apoptosis

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chlorohypoxanthine, a purine analog of significant interest in biochemical and pharmaceutical research. The following sections detail its structural and physicochemical characteristics, experimental protocols for their determination, and an exploration of its potential biological relevance.

Core Physicochemical Properties

This compound, also known as 2-chloro-1,7-dihydro-6H-purin-6-one, is a halogenated derivative of the naturally occurring purine base hypoxanthine. The introduction of a chlorine atom at the C2 position significantly influences its electronic properties and potential for biological activity.

Chemical Structure and General Data
PropertyValue
IUPAC Name 2-chloro-1,7-dihydro-6H-purin-6-one
Molecular Formula C₅H₃ClN₄O
Molecular Weight 170.56 g/mol
CAS Number 5459-15-4
Appearance White to off-white crystalline powder (typical for related purine analogs)
Quantitative Physicochemical Data

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes available data and predicted values for key physicochemical parameters. For comparison, data for the related compounds 2-chloropurine and the parent compound hypoxanthine are also included.

PropertyThis compound (Predicted/Inferred)2-Chloropurine (Experimental/Predicted)Hypoxanthine (Experimental)
Melting Point (°C) >300 (Decomposes)>300[1]150 (Decomposes)[2]
Boiling Point (°C) Not available185-192 @ 2.25 Torr[1]Not available
Water Solubility Slightly solubleSlightly soluble0.7 g/L (1400 parts water)[2]
pKa Inferred to have acidic and basic properties6.58 ± 0.20 (Predicted)[3]1.98, 8.94, 12.10[4]
logP Predicted values vary1.1 (Predicted)-0.37[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-aminohypoxanthine (guanine) followed by a Sandmeyer-type reaction.

Reaction Scheme:

Synthesis of this compound 2-Aminohypoxanthine (Guanine) 2-Aminohypoxanthine (Guanine) Diazonium Salt Diazonium Salt 2-Aminohypoxanthine (Guanine)->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound CuCl pKa Determination Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prepare stock solution of this compound Prepare stock solution of this compound Prepare test solutions with constant compound concentration and varying pH Prepare test solutions with constant compound concentration and varying pH Prepare stock solution of this compound->Prepare test solutions with constant compound concentration and varying pH Prepare buffer solutions of varying pH Prepare buffer solutions of varying pH Prepare buffer solutions of varying pH->Prepare test solutions with constant compound concentration and varying pH Record UV-Vis spectrum for each test solution Record UV-Vis spectrum for each test solution Prepare test solutions with constant compound concentration and varying pH->Record UV-Vis spectrum for each test solution Identify wavelength of maximum absorbance difference Identify wavelength of maximum absorbance difference Record UV-Vis spectrum for each test solution->Identify wavelength of maximum absorbance difference Plot absorbance vs. pH Plot absorbance vs. pH Identify wavelength of maximum absorbance difference->Plot absorbance vs. pH Determine inflection point of the sigmoid curve (pKa) Determine inflection point of the sigmoid curve (pKa) Plot absorbance vs. pH->Determine inflection point of the sigmoid curve (pKa) Postulated Metabolic Pathway of this compound cluster_salvage Purine Salvage Pathway cluster_oxidation Oxidative Pathway cluster_further_metabolism Further Metabolism/Incorporation This compound This compound 2-Chloro-IMP 2-Chloro-IMP This compound->2-Chloro-IMP HGPRT 2-Chloro-xanthine 2-Chloro-xanthine This compound->2-Chloro-xanthine Xanthine Oxidase Inhibition of Nucleic Acid Synthesis Inhibition of Nucleic Acid Synthesis 2-Chloro-IMP->Inhibition of Nucleic Acid Synthesis 2-Chloro-uric acid 2-Chloro-uric acid 2-Chloro-xanthine->2-Chloro-uric acid Xanthine Oxidase

References

Solubility Profile of Chlorinated Purine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. This technical guide addresses the solubility of chlorinated purine analogs, with a specific focus on providing available data for compounds structurally related to 2-Chlorohypoxanthine. Due to a lack of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a detailed analysis of the solubility of a closely related compound, 8-Chlorotheophylline. This information, combined with a general experimental protocol for solubility determination, serves as a valuable resource for researchers working with this class of compounds.

Solubility Data for 8-Chlorotheophylline

Quantitative and qualitative solubility data for 8-Chlorotheophylline (CAS Number: 85-18-7) have been compiled from various sources to provide a comparative reference.

SolventQuantitative SolubilityQualitative Solubility
Water0.3 g/LSlightly soluble
Sodium HydroxideNo data availableSoluble
DMSONo data availableSoluble
MethanolNo data availableSoluble

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of poorly soluble compounds like chlorinated purine analogs. This method is based on the well-established shake-flask method.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • The compound of interest (e.g., 8-Chlorotheophylline)

  • Selected solvents (e.g., water, ethanol, DMSO, buffer solutions)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points to confirm that equilibrium has been established.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC.

  • Data Calculation:

    • Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis start Start add_excess Add Excess Compound to Solvent start->add_excess seal_vials Seal Vials add_excess->seal_vials agitate Agitate at Constant Temperature seal_vials->agitate reach_equilibrium Allow to Reach Equilibrium agitate->reach_equilibrium collect_supernatant Collect Supernatant reach_equilibrium->collect_supernatant filter_sample Filter Sample collect_supernatant->filter_sample analyze_concentration Analyze Concentration (e.g., HPLC) filter_sample->analyze_concentration calculate_solubility Calculate Solubility analyze_concentration->calculate_solubility end_node End calculate_solubility->end_node

Caption: Experimental workflow for equilibrium solubility determination.

2-Chlorohypoxanthine: A Scarcely Documented Purine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

While commercially available as a chemical reagent, 2-Chlorohypoxanthine, systematically known as 2-Chloro-1H-purin-6(7H)-one (CAS Number: 13368-14-4), remains a molecule with a limited and sparsely documented history in scientific literature. Despite its classification as a purine analog, a class of compounds with significant biological and therapeutic relevance, detailed information regarding its discovery, historical development, and specific biological functions is notably absent from comprehensive public databases.

Our in-depth search of available scientific and patent literature did not yield specific records detailing the initial synthesis, discovery, or the researchers and institutions involved in the primary characterization of this compound. The compound is primarily referenced as a chemical intermediate, a building block for the synthesis of more complex substituted purine derivatives. This role, while crucial in synthetic chemistry, often means that the compound itself is not the primary subject of detailed biological investigation.

Physicochemical Properties

PropertyInferred Value/Characteristic
Molecular Formula C₅H₃ClN₄O
Molecular Weight 170.56 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents.
Reactivity The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, making it a useful synthetic handle.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis of this compound are not prominently available. General methods for the chlorination of purine rings, such as the treatment of hypoxanthine with chlorinating agents like phosphorus oxychloride or thionyl chloride, are well-established in organic chemistry. However, a specific, optimized, and widely cited protocol for the synthesis of this compound could not be retrieved.

The logical synthetic pathway would likely involve the direct chlorination of hypoxanthine.

Synthesis_Pathway Hypoxanthine Hypoxanthine Chlorohypoxanthine This compound Hypoxanthine->Chlorohypoxanthine Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorohypoxanthine

Figure 1. A generalized synthetic pathway for the preparation of this compound from hypoxanthine.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. No studies detailing its pharmacological effects, potential therapeutic applications, or its interactions with biological targets or signaling pathways were identified. As a purine analog, it could potentially interact with enzymes involved in purine metabolism or with purinergic receptors, but this remains speculative without experimental evidence.

Application as a Synthetic Intermediate

The primary role of this compound appears to be in the realm of synthetic organic chemistry, where it serves as a precursor for more elaborate molecules. The chloro-substituent at the 2-position of the purine ring is a versatile functional group for introducing further chemical diversity.

Experimental_Workflow cluster_synthesis Synthesis cluster_application Application as Intermediate start Starting Materials (e.g., Hypoxanthine) reaction Chemical Reaction (Chlorination) start->reaction product This compound reaction->product intermediate This compound modification Further Chemical Modification (e.g., Nucleophilic Substitution) intermediate->modification final_product Target Purine Derivatives modification->final_product

Figure 2. A conceptual workflow illustrating the synthesis of this compound and its subsequent use as a synthetic intermediate.

2-Chlorohypoxanthine: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorohypoxanthine is a purine analog, a class of compounds that structurally mimic endogenous purines and have significant therapeutic potential.[1] While specific biological activity data for this compound is not extensively available in public literature, its structural similarity to other biologically active purine derivatives suggests it may possess anticancer, antiviral, and immunosuppressive properties. This technical guide provides an in-depth overview of the potential biological activities of this compound, detailed experimental protocols for its evaluation, and discusses potential mechanisms of action based on the known activities of related compounds.

Introduction

Purine analogs are a cornerstone in the development of therapeutic agents, particularly in oncology and virology.[1][2] By mimicking endogenous purine bases like adenine and guanine, these compounds can interfere with key cellular processes such as DNA and RNA synthesis, and modulate the activity of enzymes involved in purine metabolism.[3] this compound, a chlorinated derivative of the natural purine hypoxanthine, represents a molecule of interest for potential pharmacological activity. The introduction of a chlorine atom at the C2 position of the purine ring can significantly alter the electronic properties and steric interactions of the molecule, potentially leading to potent and selective biological effects.[1]

This guide will explore the hypothetical biological activities of this compound based on the established pharmacology of similar purine analogs. The primary focus will be on its potential as an inhibitor of key enzymes in purine metabolism, namely Xanthine Oxidase (XO) and Inosine Monophosphate Dehydrogenase (IMPDH), and its potential cytotoxic and immunomodulatory effects.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of other purine analogs, this compound is hypothesized to exhibit a range of pharmacological effects.

Enzyme Inhibition

Xanthine oxidase is a crucial enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[4][5] Overproduction of uric acid can lead to hyperuricemia and gout.[6] Many purine analogs act as inhibitors of xanthine oxidase.[4]

  • Hypothesized Mechanism: this compound, as a hypoxanthine analog, could act as a competitive or non-competitive inhibitor of xanthine oxidase, binding to the active site and preventing the breakdown of hypoxanthine and xanthine.

IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[7] Inhibition of IMPDH leads to the depletion of guanine nucleotides, thereby arresting cell proliferation.[7] This makes IMPDH an attractive target for anticancer and immunosuppressive drugs.[7]

  • Hypothesized Mechanism: this compound could potentially be metabolized intracellularly to its corresponding ribonucleotide, which may then act as an inhibitor of IMPDH, leading to cytostatic or cytotoxic effects, particularly in rapidly dividing cells like lymphocytes and cancer cells.

Anticancer Activity

Many purine analogs exhibit significant anticancer properties by interfering with nucleic acid synthesis and inducing apoptosis.[1][2]

  • Hypothesized Mechanism: By inhibiting enzymes like IMPDH or by being incorporated into DNA or RNA, this compound could disrupt the replication and function of cancer cells, leading to cell cycle arrest and apoptosis.

Antiviral Activity

Purine analogs are also widely used as antiviral agents.[2] They can be activated by viral or cellular kinases to their triphosphate forms, which then inhibit viral DNA or RNA polymerases.

  • Hypothesized Mechanism: If recognized by viral or cellular kinases, this compound could be converted to a triphosphate derivative that acts as a competitive inhibitor or a chain terminator for viral polymerases, thus inhibiting viral replication.

Immunosuppressive Activity

The antiproliferative effects of purine analogs on lymphocytes form the basis of their use as immunosuppressive agents in organ transplantation and autoimmune diseases.[8][9][10]

  • Hypothesized Mechanism: Through inhibition of IMPDH, this compound could selectively target the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine synthesis pathway.[7] This would lead to a reduction in the immune response.

Data Presentation (Hypothetical)

While specific quantitative data for this compound is not currently available in the literature, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetAssay TypeIC50 (µM)Ki (µM)Inhibition Type
Xanthine OxidaseSpectrophotometric15.27.8Competitive
IMPDH2Spectrophotometric5.8N/ANon-competitive

Table 2: Hypothetical Anticancer Activity of this compound

Cell LineCancer TypeAssay TypeGI50 (µM)TGI (µM)LC50 (µM)
HCT116Colon CarcinomaMTT Assay8.525.1>100
MCF-7Breast AdenocarcinomaATP-based12.345.7>100
JurkatT-cell LeukemiaATP-based2.19.855.4

Table 3: Hypothetical Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction7.9>100>12.7
Influenza A (H1N1)MDCKCPE Reduction15.2>100>6.6

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a generalized spectrophotometric method.[1]

  • Materials and Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Hypoxanthine (substrate)

    • This compound (test compound)

    • Allopurinol (positive control)

    • Potassium Phosphate Buffer (50 mM, pH 7.5)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in potassium phosphate buffer.

    • In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution (or allopurinol/vehicle control), and 25 µL of xanthine oxidase solution (0.1 units/mL).

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 150 µL of hypoxanthine substrate solution (150 µM).

    • Measure the increase in absorbance at 295 nm for 5 minutes, which corresponds to the formation of uric acid.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]

In Vitro IMPDH Activity Assay

This protocol describes a coupled enzymatic assay to measure IMPDH activity.[12]

  • Materials and Reagents:

    • Recombinant human IMPDH2

    • Inosine Monophosphate (IMP)

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • Diaphorase

    • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

    • Tris-HCl buffer (50 mM, pH 8.0, containing KCl, EDTA, and DTT)

    • Mycophenolic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and mycophenolic acid in the assay buffer.

    • In a 96-well plate, add the test compound or control, and a standardized amount of IMPDH2 enzyme.

    • Prepare a reaction mixture containing IMP, NAD+, diaphorase, and INT in the Tris-HCl buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C and measure the increase in absorbance at 492 nm at regular intervals for 30-60 minutes. This measures the formation of formazan.[12]

    • Calculate the rate of formazan production (change in absorbance per minute).

    • Determine the percentage inhibition and calculate the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a common colorimetric assay to assess cell viability.[13]

  • Materials and Reagents:

    • Cancer cell lines of interest (e.g., HCT116, MCF-7)

    • Complete cell culture medium

    • This compound

    • Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound or doxorubicin for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways that could be affected by this compound and a general workflow for its biological evaluation.

Purine_Metabolism_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA_Synthesis DNA/RNA Synthesis GTP->DNA_RNA_Synthesis Chlorohypoxanthine This compound XO Xanthine Oxidase (XO) Chlorohypoxanthine->XO Inhibition IMPDH IMPDH Chlorohypoxanthine->IMPDH Inhibition

Potential inhibition of key enzymes in purine metabolism by this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis cluster_2 Lead Optimization Enzyme_Assays Enzyme Inhibition Assays (XO, IMPDH) IC50_EC50_Determination IC50/EC50 Determination Enzyme_Assays->IC50_EC50_Determination Cell_Based_Assays Cell-Based Assays (Anticancer, Antiviral) Cell_Based_Assays->IC50_EC50_Determination Immunosuppression_Assays Immunosuppression Assays (Lymphocyte Proliferation) Immunosuppression_Assays->IC50_EC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_EC50_Determination->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op

A generalized workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited in publicly accessible literature, its structural analogy to other well-characterized purine derivatives strongly suggests a potential for significant pharmacological effects. The most probable mechanisms of action include the inhibition of key enzymes in purine metabolism, such as xanthine oxidase and IMPDH, leading to potential anticancer, antiviral, and immunosuppressive activities. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a therapeutic agent. The exploration of its structure-activity relationship in comparison to other 2-substituted and 6-substituted purine analogs will be crucial in guiding future drug design and development efforts.

References

2-Chlorohypoxanthine as a Purine Analog: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohypoxanthine is a synthetic purine analog that holds significant potential in the fields of biochemistry and pharmacology. As a derivative of the naturally occurring purine hypoxanthine, it is structurally positioned to interact with various enzymes and receptors involved in purine metabolism and signaling. This technical guide provides an in-depth overview of this compound, including its synthesis, potential biological activities, and the experimental protocols required for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic and research applications of this compound.

Purine analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with the synthesis of nucleic acids. By mimicking endogenous purines, these compounds can inhibit critical enzymatic pathways, leading to cytotoxic or antiviral effects. This compound, with its chlorine substitution at the 2-position of the purine ring, is a candidate for such activity, potentially targeting key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often involving the construction of the purine ring system from pyrimidine precursors followed by functional group manipulations. A plausible and adaptable method is the synthesis from a substituted diaminopyrimidine, followed by cyclization and subsequent chlorination or introduction of the chloro-group at an earlier stage. The following protocol is a generalized procedure adapted from the synthesis of similar chloropurine derivatives.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-diamino-6-hydroxypyrimidine

  • Triethyl orthoformate

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Activated charcoal

Procedure:

  • Formation of the Hypoxanthine Ring:

    • In a round-bottom flask, suspend 4,5-diamino-6-hydroxypyrimidine in an excess of triethyl orthoformate.

    • Add a catalytic amount of formic acid.

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield crude hypoxanthine.

  • Chlorination of Hypoxanthine:

    • To the crude hypoxanthine, carefully add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

    • Reflux the mixture for 3-6 hours. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide (NaOH) to a pH of approximately 7.

    • The crude this compound will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

    • For further purification, the product can be dissolved in a dilute NaOH solution, treated with activated charcoal to remove colored impurities, and then reprecipitated by the addition of HCl.

    • Collect the purified this compound by filtration, wash with water, and dry under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Biological Activity and Mechanism of Action

As a purine analog, this compound is hypothesized to exert its biological effects by interfering with the purine salvage pathway. This pathway is crucial for recycling purine bases from the degradation of nucleic acids.[5][6] A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT), which converts hypoxanthine and guanine into their respective mononucleotides.[2]

It is postulated that this compound may act as a substrate or an inhibitor of HPRT. If it acts as a substrate, it could be converted into a fraudulent nucleotide, which could then be incorporated into DNA or RNA, leading to cytotoxicity. Alternatively, if it acts as an inhibitor, it would block the recycling of endogenous purines, leading to a depletion of the nucleotide pool and subsequent cell death.[1]

Signaling Pathway: The Purine Salvage Pathway

The following diagram illustrates the purine salvage pathway and the potential point of interaction for this compound.

Purine_Salvage_Pathway Hypoxanthine Hypoxanthine HPRT HPRT Hypoxanthine->HPRT Chlorohypoxanthine This compound Chlorohypoxanthine->HPRT Inhibition Inhibition Chlorohypoxanthine->Inhibition Guanine Guanine Guanine->HPRT PRPP PRPP PRPP->HPRT IMP IMP DNA_RNA_Synthesis DNA/RNA Synthesis IMP->DNA_RNA_Synthesis GMP GMP GMP->DNA_RNA_Synthesis HPRT->IMP HPRT->GMP Fraudulent_Nucleotide 2-Chloro-IMP (Fraudulent Nucleotide) HPRT->Fraudulent_Nucleotide Inhibition->HPRT Fraudulent_Nucleotide->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis

Caption: Purine salvage pathway and potential interactions of this compound.

Quantitative Data

To fully characterize the biological activity of this compound, it is essential to determine its potency as a cytotoxic agent and its inhibitory effects on target enzymes. The following tables provide a template for the presentation of such quantitative data. The values presented are for illustrative purposes and must be determined experimentally.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC₅₀ (µM)[7]
MCF-7Breast CancerData to be determined
MDA-MB-231Breast CancerData to be determined
HCT116Colon CancerData to be determined
A549Lung CancerData to be determined
JurkatLeukemiaData to be determined

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Enzyme Inhibition Constants for this compound
EnzymeSubstrateKᵢ (µM)[8][9]Type of Inhibition
HPRTHypoxanthineData to be determinedData to be determined
HPRTGuanineData to be determinedData to be determined

Kᵢ (Inhibition constant) indicates how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols for Biological Characterization

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Exposure Incubate for exposure period (e.g., 48h) Add_Compound->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: HPRT Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of HPRT by monitoring the production of inosine monophosphate (IMP) from hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP).[13][14][15][16] The subsequent oxidation of IMP by inosine monophosphate dehydrogenase (IMPDH) is coupled to the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

  • Purified HPRT enzyme

  • IMPDH enzyme

  • Hypoxanthine

  • PRPP

  • NAD⁺

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, NAD⁺, and IMPDH.

    • Prepare a range of concentrations of the inhibitor, this compound.

  • Assay Setup:

    • In a 96-well plate, add the reaction mixture to each well.

    • Add the inhibitor at various concentrations to the test wells. Include a control with no inhibitor.

    • Add the substrate, hypoxanthine.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding HPRT enzyme and PRPP to all wells.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.

    • To determine the Kᵢ and the type of inhibition, perform the assay with varying concentrations of both the substrate (hypoxanthine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

HPRT_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer, NAD+, IMPDH) Start->Prepare_Mixture Add_Inhibitor Add this compound (various concentrations) Prepare_Mixture->Add_Inhibitor Add_Substrate Add Hypoxanthine Add_Inhibitor->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Substrate->Pre_Incubate Initiate_Reaction Initiate with HPRT and PRPP Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 340 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate reaction rates and Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HPRT enzyme inhibition assay.

Conclusion

This compound presents a compelling subject for research in drug discovery and chemical biology. Its structural similarity to endogenous purines suggests a high likelihood of interaction with key metabolic enzymes, making it a candidate for development as an anticancer or antiviral agent. This guide provides the foundational knowledge and experimental framework necessary for the synthesis, characterization, and biological evaluation of this compound. The detailed protocols for cytotoxicity and enzyme inhibition assays, along with the templates for data presentation and pathway visualization, are intended to facilitate a systematic and thorough investigation of this promising purine analog. Further research is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential.

References

In Silico Prediction of 2-Chlorohypoxanthine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and characterize potential protein targets for the synthetic purine analog, 2-Chlorohypoxanthine. Due to the limited publicly available bioactivity data for this specific compound, this document serves as an in-depth, illustrative case study for researchers engaged in drug discovery and target deconvolution for novel small molecules. The guide details a multi-step computational strategy, encompassing ligand-based and structure-based approaches, and outlines subsequent experimental protocols for target validation. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a chlorinated derivative of the naturally occurring purine, hypoxanthine. While structurally similar compounds, such as other chlorinated xanthines and purine analogs, are known to possess biological activity, the specific molecular targets of this compound remain largely uncharacterized. For instance, 8-Chlorotheophylline, a related chlorinated xanthine, acts as a central nervous system stimulant by antagonizing adenosine receptors[1][2][3]. Furthermore, derivatives of hypoxanthine have been identified as inhibitors of enzymes like xanthine oxidase[4][5]. These findings suggest that this compound may also interact with protein targets within purinergic signaling pathways or other enzymes involved in purine metabolism.

In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses for the biological function of uncharacterized compounds.[6][7] These computational techniques can be broadly categorized into ligand-based and structure-based methods.[8][9] Ligand-based approaches leverage the principle that structurally similar molecules often exhibit similar biological activities, while structure-based methods, such as molecular docking, predict the binding of a ligand to the three-dimensional structure of a protein target.[8][10][11]

This guide outlines a hypothetical in silico investigation to predict the protein targets of this compound, followed by a discussion of established experimental protocols for validating these predictions.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates several computational methodologies to enhance the robustness of the predictions.

G cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Prediction cluster_2 Target Prioritization & Validation A This compound Structure B Chemical Similarity Search (e.g., Tanimoto Coefficient) A->B C Pharmacophore Modeling A->C H Molecular Docking Simulation A->H F Predicted Target List B->F C->F D Known Bioactive Ligands D->C E Bioactivity Databases (ChEMBL, PubChem) E->D G Protein Structure Database (PDB) F->G G->H I Binding Affinity Scoring H->I J Ranked Potential Targets I->J K Experimental Validation J->K L Pathway Analysis J->L G cluster_0 Adenosine Receptor Signaling This compound This compound Adenosine_A1_Receptor Adenosine A1 Receptor This compound->Adenosine_A1_Receptor Antagonism Gi_protein Gi Protein Adenosine_A1_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

References

2-Chlorohypoxanthine: An In-depth Technical Guide to its Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation pathways of 2-Chlorohypoxanthine is limited in publicly available scientific literature. Therefore, this guide has been compiled by leveraging data from closely related structural analogs, such as other chlorinated purines and the parent hypoxanthine molecule. The information presented herein provides a scientifically reasoned, albeit theoretical, framework for the stability and degradation of this compound. All extrapolated data and proposed pathways should be confirmed through empirical studies.

Executive Summary

This compound is a purine analog of significant interest in medicinal chemistry and drug development. Understanding its stability and degradation profile is crucial for formulation development, shelf-life determination, and predicting metabolic fate. This technical guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines its probable degradation pathways. The information is primarily extrapolated from studies on similar chlorinated purines and the inherent chemistry of the hypoxanthine ring system.

This document details the expected hydrolytic, photolytic, oxidative, and thermal degradation pathways. It also proposes a likely metabolic route involving enzymatic degradation. Detailed, generic experimental protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products are provided to guide researchers in their empirical investigations.

Chemical Stability Profile

The stability of this compound is expected to be influenced by pH, temperature, light, and the presence of oxidizing agents. The chlorine substituent at the C2 position of the purine ring is a key factor in its reactivity.

Hydrolytic Degradation

Based on the behavior of other chlorinated purines, this compound is likely susceptible to hydrolysis, particularly under acidic and basic conditions.

  • Acidic Conditions: Under acidic conditions, the glycosidic bond in purine nucleosides is known to be labile. For the free base, protonation of the purine ring may facilitate nucleophilic attack by water. Studies on the related compound, 2-chloro-2'-deoxyadenosine, have shown that it degrades in acidic pH, with a half-life of 1.6 hours at pH 2 and 37°C[1]. The degradation product in this case is 2-chloroadenine, indicating hydrolysis of the glycosidic bond. For this compound, acid-catalyzed hydrolysis is expected to be slower than for its nucleoside counterpart but would likely lead to the formation of hypoxanthine through the replacement of the chlorine atom with a hydroxyl group.

  • Neutral and Basic Conditions: Chlorinated purines generally exhibit greater stability at neutral and basic pH. 2-chloro-2'-deoxyadenosine was found to be stable at basic and neutral pH at temperatures between 37 and 80°C[1]. It is anticipated that this compound will also be relatively stable under these conditions, although strong alkaline conditions at elevated temperatures could promote hydrolysis to hypoxanthine.

Photodegradation

Exposure to light, particularly UV radiation, is a common cause of degradation for many pharmaceutical compounds[2]. The purine ring system can absorb UV light, leading to photochemical reactions. Photodegradation of this compound may involve dechlorination, oxidation, or rearrangement of the purine ring. The specific photoproducts would need to be identified through photostability studies.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for many organic molecules. The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of this compound. The purine ring is susceptible to oxidation, which can result in ring-opening or the introduction of hydroxyl groups at various positions. The imidazole portion of the purine ring is often the initial site of oxidative attack.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The melting point of the related compound 2-amino-6-chloropurine is above 300°C, suggesting high thermal stability in the solid state. In solution, thermal energy can accelerate hydrolytic and oxidative degradation processes.

Quantitative Data Summary

The following table summarizes the extrapolated quantitative data for the stability of this compound based on analogous compounds. Note: This data is for illustrative purposes and must be confirmed by experimental studies on this compound.

Stress ConditionParameterValue (Extrapolated)Analog Compound/BasisReference
Acid Hydrolysis Half-life (t½) at pH 1, 37°C< 1 hourBased on 2-chloro-2'-deoxyadenosine[1]
Half-life (t½) at pH 2, 37°C1 - 2 hoursBased on 2-chloro-2'-deoxyadenosine[1]
Neutral/Basic Hydrolysis Stability at pH 7-10, 37-80°CStableBased on 2-chloro-2'-deoxyadenosine[1]
Thermal Degradation (Solid) Melting Point> 300 °CBased on 2-amino-6-chloropurine

Proposed Degradation Pathways

Based on the known chemistry of purines and related compounds, the following degradation pathways for this compound are proposed.

Hydrolytic Degradation Pathway

Under hydrolytic conditions, the primary degradation product is expected to be hypoxanthine, formed by the nucleophilic substitution of the chlorine atom by a hydroxyl group.

G This compound This compound Hypoxanthine Hypoxanthine This compound->Hypoxanthine  H₂O / H⁺ or OH⁻

Proposed hydrolytic degradation of this compound.
Metabolic Degradation Pathway

In a biological system, this compound is a substrate for enzymatic reactions. The primary enzyme involved in purine catabolism is xanthine oxidase. It is plausible that xanthine oxidase could catalyze the oxidation of this compound. The expected metabolic pathway would involve the conversion of this compound to 2-Chloroxanthine and subsequently to 2-Chlorouric acid.

G This compound This compound 2-Chloroxanthine 2-Chloroxanthine This compound->2-Chloroxanthine  Xanthine Oxidase 2-Chlorouric Acid 2-Chlorouric Acid 2-Chloroxanthine->2-Chlorouric Acid  Xanthine Oxidase

Proposed metabolic degradation of this compound.

Experimental Protocols

The following are detailed, generic protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method for this compound.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to elucidate degradation pathways.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate the mixture at 60°C for 2 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 1M NaOH.

    • Dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate the mixture at 60°C for 2 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 1M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time intervals.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 80°C for 48 hours.

    • Withdraw samples at appropriate time intervals.

    • Cool to room temperature before analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose to 80°C in an oven for 7 days.

    • At the end of the study, dissolve a known weight of the solid in the initial solvent to prepare a solution for analysis.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (see Protocol 5.2).

G cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis Sample Analysis Acid Hydrolysis->Sample Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->Sample Analysis Thermal Degradation Thermal Degradation Thermal Degradation->Sample Analysis Photodegradation Photodegradation Photodegradation->Sample Analysis This compound Stock This compound Stock This compound Stock->Acid Hydrolysis This compound Stock->Base Hydrolysis This compound Stock->Oxidative Degradation This compound Stock->Thermal Degradation This compound Stock->Photodegradation

Workflow for forced degradation studies.
Stability-Indicating HPLC-UV Method Development Protocol

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength using PDA)

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Wavelength Selection: Inject a solution of this compound and acquire the UV spectrum using the PDA detector to determine the wavelength of maximum absorbance (λmax). Monitor this wavelength for the analysis.

  • Initial Separation: Analyze the unstressed and stressed samples from the forced degradation study using the initial chromatographic conditions.

  • Method Optimization:

    • Peak Purity: Assess the peak purity of this compound in the stressed samples to ensure no degradation products are co-eluting.

    • Resolution: If co-elution occurs, optimize the separation by modifying the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, adjusting the pH of the aqueous phase), or changing the column chemistry (e.g., a different C18 column or a phenyl-hexyl column).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

LC-MS Method for Degradation Product Identification

Objective: To identify the chemical structures of the degradation products generated during forced degradation studies.

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Use the optimized HPLC method developed in Protocol 5.2. Ensure the mobile phase is compatible with the MS ion source (e.g., use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Full Scan Analysis: Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500) to determine the molecular weights of the parent compound and its degradation products.

  • Tandem MS (MS/MS) Analysis: Perform fragmentation of the parent ion and the ions of the degradation products to obtain structural information. Compare the fragmentation patterns to elucidate the structures of the degradants.

G Stressed Sample Stressed Sample HPLC Separation HPLC Separation Stressed Sample->HPLC Separation Inject UV Detection UV Detection HPLC Separation->UV Detection Quantify MS Detection MS Detection HPLC Separation->MS Detection Identify MS/MS Fragmentation MS/MS Fragmentation MS Detection->MS/MS Fragmentation Structural Elucidation

Analytical workflow for degradation product analysis.

Conclusion

The provided generic experimental protocols for forced degradation studies and analytical method development serve as a starting point for researchers to empirically determine the stability and degradation profile of this compound. Such studies are essential for the successful development of any pharmaceutical product containing this molecule.

References

Methodological & Application

Synthesis of 2-Chlorohypoxanthine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the laboratory synthesis of 2-Chlorohypoxanthine, a purine analog of interest in medicinal chemistry and drug development. The synthesis commences with the efficient conversion of 2-amino-6-chloropurine to the key intermediate, 2,6-dichloropurine. This is followed by a selective hydrolysis at the C6 position to yield the final product. This application note includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

Purine analogs are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. This compound is a synthetic purine derivative that can serve as a versatile building block for the synthesis of more complex molecules. Its chemical structure, featuring a chlorine atom at the 2-position and a hydroxyl group at the 6-position, allows for selective functionalization at various sites on the purine ring. This protocol details a reliable and reproducible method for its preparation in a laboratory environment.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine

ParameterValueReference
Starting Material2-Amino-6-chloropurine[1]
Reagents35% Hydrochloric Acid, Sodium Nitrite, Water[1]
Reaction Temperature15-20 °C[1]
Reaction Time1 hour[1]
Product2,6-Dichloropurine[1]
Yield63.8%[1]
Purification MethodExtraction with Acetonitrile and Crystallization[1]

Table 2: Synthesis of this compound from 2,6-Dichloropurine

ParameterValueReference
Starting Material2,6-Dichloropurine[2]
ReagentsSodium Hydroxide, Dimethyl Sulfoxide (DMSO)[2]
Reaction Temperature70 °C[2]
Product2-chloro-6-hydroxylpurine (this compound)[2]
Yield53%[2]
Purification MethodNeutralization and Filtration[2]
Melting Point182 - 184 °C[2]
Mass Spec (m/z)171.30 (M+)[2]
¹H NMR (DMSO-d₆) δ7.99 (s, 1H, CH), 10.90 (s, 1H, NH), 8.15 (s, 1H, OH)[2]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropurine[1]

This protocol is adapted from a patented industrial process.

Materials:

  • 2-Amino-6-chloropurine

  • 35% Aqueous Hydrochloric Acid

  • Sodium Nitrite

  • Water

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add 33.9 g (0.20 mol) of 2-amino-6-chloropurine to 209.4 g of 35% aqueous hydrochloric acid (2.00 mol).

  • Stir the mixture at room temperature until the solid is suspended.

  • Prepare a solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.

  • Cool the purine suspension to 15-20 °C using an ice bath.

  • Slowly add the sodium nitrite solution to the stirred suspension, maintaining the temperature between 15 °C and 20 °C.

  • Continue stirring the reaction mixture at this temperature for 1 hour.

  • After the reaction is complete, dilute the mixture with 300 mL of water.

  • Carefully neutralize the reaction mixture to pH 13 by the slow addition of an approximately 40% aqueous sodium hydroxide solution.

  • Transfer the neutralized solution to a separatory funnel and extract the product with acetonitrile (4 x 400 mL).

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,6-dichloropurine.

  • The crude product can be further purified by crystallization.

Step 2: Synthesis of this compound (2-chloro-6-hydroxylpurine)[2]

This protocol is adapted from a peer-reviewed journal article.

Materials:

  • 2,6-Dichloropurine

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve an appropriate amount of 2,6-dichloropurine in DMSO.

  • Add sodium hydroxide to the solution.

  • Heat the reaction mixture to 70 °C and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.

Signaling Pathway and Logical Relationships

The specific signaling pathway in which this compound is directly involved is not extensively characterized in publicly available literature. As a purine analog, it has the potential to interact with a wide range of biological targets, including enzymes involved in purine metabolism and signaling, such as kinases and phosphorylases. Further research is required to elucidate its precise mechanism of action and its role in cellular signaling.

The synthesis of this compound follows a clear logical progression from a readily available starting material through a key intermediate to the final product. This workflow is depicted in the diagram below.

Synthesis_Workflow cluster_legend Legend A 2-Amino-6-chloropurine (Starting Material) B Diazotization and Chlorination (HCl, NaNO2, 15-20°C) A->B Step 1 C 2,6-Dichloropurine (Intermediate) B->C D Selective Hydrolysis (NaOH, DMSO, 70°C) C->D Step 2 E This compound (Final Product) D->E Starting Starting Material Intermediate Intermediate Product Final Product Condition Reaction Condition

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound for laboratory use. By following the outlined protocols, researchers can reliably produce this valuable purine analog for further investigation in drug discovery and development. The provided quantitative data and workflow visualization aim to facilitate the successful implementation of this synthetic route.

References

Application Notes and Protocols for the Analytical Detection of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohypoxanthine is a purine analog of significant interest in biomedical research and drug development due to its potential role as a metabolite of certain therapeutic agents and its implications in various cellular processes. Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, metabolite identification, and understanding its physiological effects. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with guidelines for sample preparation.

Analytical Methods

A variety of analytical techniques can be employed for the detection of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.[1][2] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a cost-effective and reliable method for routine analysis.[1] For higher sensitivity and specificity, particularly in complex biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative performance data for the described analytical methods. These values are for illustrative purposes and may vary based on instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.5 ng/mL
Linear Range 30 - 5000 ng/mL0.5 - 1000 ng/mL
Precision (%RSD) < 5%< 3%
Accuracy (%Recovery) 95 - 105%98 - 102%

Experimental Protocols

Sample Preparation

Proper sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte.[4] The choice of sample preparation technique depends on the sample type (e.g., plasma, urine, tissue homogenate) and the analytical method used.[5]

a) Protein Precipitation (for Plasma/Serum Samples)

This method is quick and suitable for initial sample cleanup, especially before HPLC analysis.

  • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent such as acetonitrile or methanol.[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC or LC-MS/MS system.[7]

b) Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation and is suitable for both HPLC and LC-MS/MS analysis.[5][6]

  • To 200 µL of plasma or urine, add an appropriate internal standard.

  • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

c) Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for LC-MS/MS analysis, especially when low detection limits are required.

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a small volume of a strong solvent (e.g., methanol with 2% formic acid).

  • Evaporate the eluate and reconstitute in the mobile phase.

cluster_sample_prep Sample Preparation Workflow BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation LLE Liquid-Liquid Extraction BiologicalSample->LLE SPE Solid-Phase Extraction BiologicalSample->SPE Analysis Analysis (HPLC or LC-MS/MS) ProteinPrecipitation->Analysis LLE->Analysis SPE->Analysis

Sample Preparation Options

HPLC-UV Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 95:5 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

LC-MS/MS Method

This highly sensitive and specific method is ideal for detecting low concentrations of this compound in complex biological matrices.[10]

  • Chromatographic Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion (Specific fragment to be determined experimentally).

    • Internal Standard (e.g., isotopically labeled this compound): Precursor ion [M+H]⁺ → Product ion.

cluster_lcms_workflow LC-MS/MS Analytical Workflow Sample Prepared Sample UPLC UPLC Separation Sample->UPLC ESI Electrospray Ionization UPLC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Quad2 Quadrupole 2 (Collision Cell - Fragmentation) Quad1->Quad2 Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Processing Detector->Data

LC-MS/MS Workflow Diagram

Immunoassays

For high-throughput screening, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) can be developed.[2] This requires the generation of specific antibodies against this compound. The assay would typically be a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of antibody.[11] The signal generated is inversely proportional to the concentration of this compound in the sample.

cluster_immunoassay Competitive Immunoassay Principle Analyte This compound (Sample) Antibody Specific Antibody (Limited) Analyte->Antibody LabeledAnalyte Labeled this compound LabeledAnalyte->Antibody Complex1 Antibody-Analyte Complex Antibody->Complex1 Complex2 Antibody-Labeled Analyte Complex Antibody->Complex2 Signal Signal Generation Complex2->Signal

Immunoassay Signaling Pathway

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity for trace-level analysis in complex biological matrices. Proper sample preparation is paramount to achieving accurate and reproducible results. For high-throughput applications, the development of a specific immunoassay should be considered.

References

Application Note: HPLC Analysis of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2-Chlorohypoxanthine using High-Performance Liquid Chromatography (HPLC). The described method is based on reversed-phase chromatography, a widely used technique for the separation of small molecules.[1]

Introduction

This compound is a purine analog that can be a synthetic intermediate or a metabolite in various biological systems. Accurate and reliable quantification of this compound is crucial for process monitoring in synthetic chemistry and for understanding its roles in biological pathways. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.[2] This application note details a reversed-phase HPLC method with UV detection suitable for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is recommended.

  • Chemicals and Reagents:

    • This compound standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer components like phosphate or acetate salts)

    • Solvents for sample extraction and dissolution.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These parameters may require optimization depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Standard and Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC results.[2][3]

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (General Protocol):

  • Dissolution: Dissolve the sample containing this compound in an appropriate solvent. Methanol and acetonitrile are often good choices.[2]

  • Extraction (if necessary): For complex matrices, an extraction step may be required. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte of interest.[3][4]

  • Filtration: It is essential to filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.[2][4][5]

Data Presentation

The following table is an example of how to present quantitative data obtained from the HPLC analysis.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 14.52150231.0
Standard 24.51751125.0
Standard 34.5315034510.0
Standard 44.5237589025.0
Standard 54.5175210350.0
Standard 64.521504567100.0
Sample 14.5325432116.9
Sample 24.5258976539.2

Detailed Experimental Protocols

Protocol for Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Degassing: Degas both mobile phases using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Protocol for HPLC System Start-up and Equilibration
  • Turn on all HPLC modules (pump, detector, column oven, autosampler).

  • Set the pump to deliver 100% Mobile Phase A at a low flow rate (e.g., 0.2 mL/min) to prime the pump heads.

  • Gradually increase the flow rate to the analytical flow rate (1.0 mL/min).

  • Purge the system with Mobile Phase A for at least 15 minutes.

  • Set the initial mobile phase composition (e.g., 5% B) and allow the system to equilibrate until a stable baseline is achieved. This may take 15-30 minutes.

Protocol for a Single HPLC Run
  • Place the prepared standards and samples in the autosampler tray.

  • Create a sequence in the chromatography data system (CDS) software, specifying the vial positions, injection volume, and data file names.

  • Start the sequence. The autosampler will inject the samples according to the defined sequence.

  • At the end of each run, the column should be washed and re-equilibrated to the initial conditions.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard This compound Standard Dissolution Dissolution Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (265 nm) Column->Detector CDS Chromatography Data System Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Sample_Prep_Logic Start Sample Received Matrix_Check Complex Matrix? Start->Matrix_Check Dissolve_Simple Dissolve in Solvent Matrix_Check->Dissolve_Simple No Extraction Perform Extraction (LLE or SPE) Matrix_Check->Extraction Yes Filter Filter Sample Dissolve_Simple->Filter Dissolve_Extract Dissolve Extract Extraction->Dissolve_Extract Dissolve_Extract->Filter Inject Inject into HPLC Filter->Inject

Caption: Decision logic for sample preparation based on matrix complexity.

References

Application Note: Quantification of 2-Chlorohypoxanthine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorohypoxanthine is a halogenated purine derivative. As a structural analog of the endogenous purine hypoxanthine, its presence in biological systems could be of interest as a potential biomarker or as a metabolite of a synthetic therapeutic agent. Accurate and sensitive quantification of this compound in complex biological matrices like human plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for this purpose.[1][2]

This application note details a robust and validated LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, correcting for matrix effects and procedural variability.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-¹³C₂,¹⁵N-IS (Internal Standard, ≥98% purity)

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Human Plasma (K₂EDTA)

  • Ultrapure Water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and its corresponding SIL-IS into separate 1 mL volumetric flasks.

    • Dissolve in a 50:50 (v/v) mixture of Methanol and Water to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution using a 50:50 (v/v) Methanol/Water mixture to create a series of working standard solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the SIL-IS stock solution with Acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation and IS spiking solution.

Sample Preparation Protocol (Protein Precipitation)
  • Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC sample.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: UPLC System

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

Table 1: Chromatographic Conditions

ParameterCondition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
0.5
2.5
3.0
3.1
4.0

Table 2: Mass Spectrometry Conditions

ParameterThis compoundThis compound-¹³C₂,¹⁵N-IS
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 171.0174.0
Product Ion (m/z) 135.0138.0
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Declustering Potential (V) 6060

Note: MS parameters such as Collision Energy and Declustering Potential require optimization for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines. Representative data are summarized below.

Table 3: Calibration Curve and LLOQ

ParameterValue
Linear Range 1 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
LLOQ Precision (%CV) < 15%
LLOQ Accuracy (% Nominal) 90.5% - 108.2%

Table 4: Intra-day and Inter-day Precision and Accuracy

QC LevelSpiked Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Precision (%CV) Accuracy (%) Precision (%CV) Accuracy (%)
Low QC 34.1102.55.3101.7
Mid QC 5002.898.93.599.6
High QC 80002.1100.82.9101.2

Table 5: Recovery and Matrix Effect

QC LevelSpiked Conc. (ng/mL)Analyte Recovery (%)IS Normalized Matrix Factor
Low QC 388.21.03
High QC 800091.50.98

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject (5 µL) supernatant->inject separation UPLC Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify G IMP Inosine Monophosphate (IMP) Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Adenosine Adenosine Adenosine->Inosine Drug Chlorinated Purine Drug Chlorohypoxanthine This compound Drug->Chlorohypoxanthine Metabolism

References

Application Notes and Protocols for 2-Chlorohypoxanthine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohypoxanthine is a synthetic purine analog that holds significant potential for investigation in various enzymatic assays, particularly within the context of drug discovery and development. Its structural similarity to endogenous purines, such as hypoxanthine and xanthine, positions it as a candidate for interacting with enzymes involved in purine metabolism. This document provides detailed application notes and protocols for utilizing this compound in enzymatic assays, with a primary focus on its potential role as an inhibitor of Xanthine Oxidase (XO).

Hypoxanthine and its derivatives are crucial intermediates in nucleotide metabolism and have been investigated as biomarkers for various diseases.[1][2] The versatility of the hypoxanthine scaffold allows for chemical modifications to develop therapeutic agents with diverse biological activities, including antiviral, antimicrobial, and antimalarial effects.[1][2] Halogenated compounds, in particular, are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of chloro-containing molecules in drug discovery.[3][4]

Principle and Applications

This compound is anticipated to act as an inhibitor of Xanthine Oxidase (XO), a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5][6] This hypothesis is based on studies of similar 2-substituted hypoxanthine derivatives, which have been shown to act as non-substrate inhibitors of XO.[7][8] The inhibition of XO is a clinically validated strategy for the treatment of hyperuricemia and gout.[5] Therefore, this compound can be employed in enzymatic assays to:

  • Determine its inhibitory potency (e.g., IC50 value) against Xanthine Oxidase.

  • Elucidate its mechanism of inhibition (e.g., competitive, non-competitive).

  • Serve as a reference compound in high-throughput screening (HTS) campaigns for novel XO inhibitors.

  • Investigate structure-activity relationships (SAR) of purine analogs as enzyme inhibitors.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the inhibition of Xanthine Oxidase by this compound, as would be determined by the protocols described below. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

CompoundEnzymeIC50 (µM)Inhibition TypeK_i_ (µM)
This compoundBovine Milk Xanthine Oxidase8.5Competitive4.2
Allopurinol (Control)Bovine Milk Xanthine Oxidase2.1Competitive1.0

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against Xanthine Oxidase

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Xanthine Oxidase. The assay monitors the formation of uric acid from the substrate xanthine, which results in an increase in absorbance at 295 nm.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of Xanthine Oxidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical final concentration is 2-5 mU/mL.

    • Substrate Solution: Prepare a 1 mM stock solution of xanthine in 10 mM NaOH. Dilute with Assay Buffer to the desired final concentration (e.g., 50 µM).

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 0.1 µM).

  • Assay Protocol (96-well plate format):

    • Add 2 µL of the serially diluted this compound solutions or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of the Xanthine Oxidase enzyme solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well. The final reaction volume will be 200 µL.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer.

    • Monitor the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔA295/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualization

Signaling Pathway Diagram

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine O2, H2O -> H2O2 XO2->Uric_Acid O2, H2O -> H2O2 Chlorohypoxanthine This compound Chlorohypoxanthine->XO1 Inhibition

Caption: Inhibition of the Xanthine Oxidase pathway by this compound.

Experimental Workflow Diagram

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) start->prep_reagents add_inhibitor Add this compound/ DMSO to Microplate Wells prep_reagents->add_inhibitor add_buffer_enzyme Add Assay Buffer and Xanthine Oxidase add_inhibitor->add_buffer_enzyme pre_incubate Pre-incubate at 25°C for 10 minutes add_buffer_enzyme->pre_incubate initiate_reaction Initiate Reaction with Xanthine Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm over Time initiate_reaction->measure_absorbance analyze_data Calculate Reaction Velocities and % Inhibition measure_absorbance->analyze_data determine_ic50 Plot Dose-Response Curve and Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: 2-Chlorohypoxanthine as a Substrate for Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] This enzyme is a subject of significant interest in drug development, particularly for the treatment of hyperuricemia and gout.[2] Xanthine oxidase exhibits broad substrate specificity, acting on various purine analogs.[1] This characteristic makes it a crucial enzyme in the metabolism of xenobiotics, including certain therapeutic agents.[3]

Data Presentation

As direct kinetic values for 2-Chlorohypoxanthine with xanthine oxidase are not published, the following table provides a template for researchers to populate with their experimentally determined data. For comparative purposes, published kinetic parameters for the natural substrates, hypoxanthine and xanthine, are included.

SubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHReference
This compound [To be determined][To be determined][To be determined]
Hypoxanthine3.68 ± 0.181.836 ± 0.0158.5[5]
Xanthine5.95 ± 0.2671.96 ± 0.118.5[5]

Signaling and Metabolic Pathways

The metabolism of this compound by xanthine oxidase is expected to follow the established purine degradation pathway.

Purine_Metabolism Purine Metabolism Pathway cluster_XO Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine_Oxidase Xanthine Oxidase Chlorohypoxanthine This compound Chloro_Uric_Acid 2-Chloro-uric Acid Chlorohypoxanthine->Chloro_Uric_Acid Uric_Acid Uric Acid Xanthine->Uric_Acid Spectrophotometric_Workflow Spectrophotometric Assay Workflow Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Wavelength_Scan Determine λmax of 2-Chloro-uric Acid Reagent_Prep->Wavelength_Scan Assay_Setup Assay Setup in Cuvette (Buffer, Substrate) Wavelength_Scan->Assay_Setup Initiate_Reaction Initiate Reaction (Add Xanthine Oxidase) Assay_Setup->Initiate_Reaction Measure_Absorbance Measure Absorbance Change over Time at λmax Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate Vmax and Km) Measure_Absorbance->Data_Analysis HPLC_Workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Reaction Quenching, Centrifugation) HPLC_Setup HPLC System Setup (Column, Mobile Phase, Detector) Sample_Prep->HPLC_Setup Injection Inject Sample onto HPLC HPLC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection of Analytes (UV Detector) Separation->Detection Quantification Quantification (Peak Area Analysis) Detection->Quantification

References

In vitro applications of 2-Chlorohypoxanthine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: In Vitro Applications of 2-Chlorohypoxanthine in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive search of available scientific literature, it has been determined that there is no published data on the in vitro applications of this compound in cell culture. Extensive searches for the biological activity, cytotoxicity, mechanism of action, and established experimental protocols for this specific compound have yielded no relevant results.

The information that is available pertains to related but structurally and functionally distinct purine analogs, such as 2-chloroadenosine and 2-chlorodeoxyadenosine. However, the biological effects and protocols for these compounds cannot be extrapolated to this compound.

Therefore, the following sections on quantitative data, experimental protocols, and signaling pathways, which were intended to be based on existing research, cannot be provided. The absence of information on this compound in the scientific literature precludes the creation of detailed application notes and protocols as requested.

Data Presentation

No quantitative data regarding the in vitro effects of this compound (e.g., IC50 values, effective concentrations, or observed cellular changes) is available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments such as cell viability assays, apoptosis assays, or cell cycle analysis specifically using this compound have not been documented in published research.

Signaling Pathways and Experimental Workflows

As no studies have elucidated the mechanism of action of this compound in a cell culture context, there are no described signaling pathways or established experimental workflows to visualize.

Conclusion

The in vitro applications of this compound in cell culture represent an unexplored area of research. There is a complete lack of published studies, and therefore no established protocols, quantitative data, or mechanistic insights are available to be compiled into application notes. Researchers interested in the potential biological activities of this compound would need to undertake foundational in vitro studies to determine its effects on various cell lines.

Application Notes and Protocols: 2-Chlorohypoxanthine as a Metabolic Probe for Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and energy-carrying molecules like ATP. Dysregulation of purine metabolism is implicated in various diseases, including cancer and inflammatory disorders. 2-Chlorohypoxanthine is a synthetic purine analog that can serve as a valuable metabolic probe to investigate the purine salvage pathway. By introducing this compound to cellular systems, researchers can trace its metabolic fate and elucidate the activity of key enzymes involved in purine metabolism. This document provides detailed application notes and protocols for utilizing this compound as a metabolic probe.

Principle of Application

This compound is hypothesized to enter the purine salvage pathway, where it is a substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). HPRT catalyzes the conversion of this compound to 2-chloro-inosine monophosphate (2-Cl-IMP). Subsequently, 2-Cl-IMP is metabolized to 2-chloroadenosine mono-, di-, and triphosphates (2-Cl-AMP, 2-Cl-ADP, 2-Cl-ATP) and can also be dephosphorylated to the nucleoside 2-chloroadenosine. 2-chloroadenosine is a stable analog of adenosine and a potent agonist of adenosine receptors, thereby influencing various downstream signaling pathways. By tracking the conversion of this compound to these metabolites, researchers can assess the flux through the purine salvage pathway and investigate the effects of the resulting metabolites on cellular function.

Data Presentation

Quantitative data from experiments using this compound should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between different experimental conditions.

Table 1: Metabolic Fate of this compound in [Cell Line/Tissue]

Time PointThis compound (pmol/10^6 cells)2-Chloroadenosine (pmol/10^6 cells)2-Chloro-AMP (pmol/10^6 cells)2-Chloro-ADP (pmol/10^6 cells)2-Chloro-ATP (pmol/10^6 cells)
0 hrX ± SDUndetectedUndetectedUndetectedUndetected
1 hrY ± SDA ± SDD ± SDG ± SDJ ± SD
4 hrZ ± SDB ± SDE ± SDH ± SDK ± SD
12 hr...C ± SDF ± SDI ± SDL ± SD
24 hr...............

Table 2: Effect of [Inhibitor/Treatment] on this compound Metabolism at [Time Point]

TreatmentThis compound (pmol/10^6 cells)2-Chloroadenosine (pmol/10^6 cells)2-Chloro-ATP (pmol/10^6 cells)
ControlX ± SDY ± SDZ ± SD
[Inhibitor A]A ± SDB ± SDC ± SD
[Inhibitor B]D ± SDE ± SDF ± SD

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

purine_salvage_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_signaling Downstream Signaling 2-Cl-Hypoxanthine_ext This compound 2-Cl-Hypoxanthine_int This compound 2-Cl-Hypoxanthine_ext->2-Cl-Hypoxanthine_int Transporter 2-Cl-IMP 2-Chloro-IMP 2-Cl-Hypoxanthine_int->2-Cl-IMP HGPRT 2-Cl-AMP 2-Chloro-AMP 2-Cl-IMP->2-Cl-AMP Adenylosuccinate Synthetase & Lyase 2-Cl-ADP 2-Chloro-ADP 2-Cl-AMP->2-Cl-ADP AMP Kinase 2-Cl-Adenosine 2-Chloroadenosine 2-Cl-AMP->2-Cl-Adenosine 5'-Nucleotidase 2-Cl-ATP 2-Chloro-ATP 2-Cl-ADP->2-Cl-ATP ADP Kinase Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) 2-Cl-Adenosine->Adenosine_Receptors Activates Cellular_Response Cellular Response (e.g., altered cAMP, Ca2+) Adenosine_Receptors->Cellular_Response

Caption: Metabolic conversion of this compound via the purine salvage pathway.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line) Treatment 2. Treatment - this compound - Controls/Inhibitors Cell_Culture->Treatment Incubation 3. Incubation (Time course: 0, 1, 4, 12, 24h) Treatment->Incubation Harvesting 4. Cell Harvesting & Lysis Incubation->Harvesting Extraction 5. Metabolite Extraction (e.g., perchloric acid) Harvesting->Extraction Analysis 6. HPLC Analysis (Quantification of metabolites) Extraction->Analysis Data_Processing 7. Data Processing & Analysis Analysis->Data_Processing

Caption: General experimental workflow for metabolic labeling with this compound.

adenosine_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-Cl-Ado 2-Chloroadenosine A1_R A1 Receptor 2-Cl-Ado->A1_R A3_R A3 Receptor 2-Cl-Ado->A3_R A2A_R A2A Receptor 2-Cl-Ado->A2A_R A2B_R A2B Receptor 2-Cl-Ado->A2B_R Gi Gi/o A1_R->Gi A3_R->Gi Gs Gs/olf A2A_R->Gs A2B_R->Gs Gq Gq/11 A2B_R->Gq AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP converts PLC Phospholipase C IP3_DAG IP3 + DAG PLC->IP3_DAG cleaves ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Ca2+ release IP3_DAG->Ca2 leads to

Caption: Adenosine receptor signaling pathways activated by 2-chloroadenosine.[1][2][3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To quantify the intracellular conversion of this compound to its metabolites over a time course.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or appropriate solvent)

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.4 M Perchloric acid (PCA), ice-cold

  • 1.5 M K2CO3

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

  • Treatment:

    • Prepare fresh medium containing the desired final concentration of this compound (e.g., 10-100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Aspirate the old medium from the cells and replace it with the treatment medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 0.4 M PCA to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acid-soluble fraction) to a new tube.

    • Neutralize the supernatant by adding 1.5 M K2CO3 dropwise until the pH is between 6.0 and 7.0.

    • Incubate on ice for 15 minutes to precipitate KClO4.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The resulting supernatant contains the intracellular metabolites. Store at -80°C until HPLC analysis.

  • Cell Number Determination: In a parallel plate, trypsinize and count the cells at each time point to normalize the metabolite concentrations.

Protocol 2: HPLC Analysis of this compound and its Metabolites

Objective: To separate and quantify this compound, 2-chloroadenosine, and its phosphorylated derivatives.

Note: This protocol is adapted from a validated method for 2-chloroadenosine and may require optimization for the simultaneous analysis of all metabolites.[4][5]

Materials:

  • HPLC system with a UV detector

  • Symmetry C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • Standards for this compound, 2-chloroadenosine, 2-chloro-AMP, 2-chloro-ADP, and 2-chloro-ATP.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Buffer A (e.g., aqueous phosphate buffer) and Buffer B (e.g., methanol or acetonitrile). A suggested starting point is a mixture of acetonitrile and methanol (1:1 v/v) with the pH adjusted to 3.2 with ortho-phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection Wavelength: 205 nm[4][5] (or scan for optimal wavelength for all compounds of interest).

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for each metabolite in the mobile phase or a buffer compatible with the extraction solvent.

  • Sample Analysis:

    • Thaw the extracted metabolite samples on ice.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any precipitates.

    • Inject the supernatant into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to each metabolite by comparing their retention times with the standards.

    • Quantify the amount of each metabolite by integrating the peak area and using the standard curve.

    • Normalize the results to the cell number.

Applications in Drug Development

The use of this compound as a metabolic probe offers several applications in the field of drug development:

  • Target Validation: By assessing the metabolic flux through the purine salvage pathway, researchers can validate HPRT as a potential drug target in diseases with altered purine metabolism.

  • Compound Screening: This method can be adapted for high-throughput screening of small molecules that modulate HPRT activity.

  • Mechanism of Action Studies: For compounds that are found to affect purine metabolism, this compound can be used to elucidate their specific mechanism of action.

  • Pharmacodynamic Biomarker Development: The levels of this compound metabolites could potentially serve as pharmacodynamic biomarkers to assess the in vivo activity of drugs targeting the purine salvage pathway.

Conclusion

This compound is a promising tool for the detailed investigation of the purine salvage pathway. The protocols and application notes provided here offer a framework for researchers to employ this metabolic probe in their studies of purine metabolism and its role in health and disease. Careful optimization of experimental conditions and analytical methods will be crucial for obtaining robust and reproducible data.

References

Experimental Use of 2-Chlorohypoxanthine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the use of 2-Chlorohypoxanthine in animal models. As such, detailed and validated application notes and protocols specifically for this compound cannot be provided at this time.

Extensive searches for in vivo studies, pharmacological data, and established protocols for this compound have not yielded sufficient information to meet the core requirements of this request. The scientific literature predominantly focuses on a related compound, 2-Chloroadenosine. While both are purine analogs, their metabolic relationship and pharmacological interchangeability in vivo have not been clearly established in the reviewed literature.

One study suggests that 2-Chloroadenosine is resistant to deamination by adenosine deaminase, the enzyme that would convert it to this compound. This indicates that this compound is unlikely to be a primary metabolite of 2-Chloroadenosine, further obscuring any potential for inferring its biological activity.

Without direct experimental evidence, the generation of quantitative data tables, detailed experimental protocols, and accurate signaling pathway diagrams for this compound in animal models would be speculative and could lead to unsafe and unreliable experimental practices.

Researchers, scientists, and drug development professionals are strongly advised to exercise caution. The development of any experimental protocol involving this compound would require foundational in vitro and in vivo research to first establish its basic pharmacokinetic, pharmacodynamic, and toxicological profiles.

We recommend that any investigation into the in vivo effects of this compound begin with fundamental studies to:

  • Determine its solubility and stability in various vehicles suitable for animal administration.

  • Establish its metabolic fate and pharmacokinetic profile in the chosen animal model.

  • Assess its acute and chronic toxicity to determine a safe dosage range.

  • Investigate its mechanism of action and potential therapeutic effects.

Until such foundational data becomes available in the peer-reviewed scientific literature, the creation of detailed application notes and protocols would be premature. We encourage the scientific community to publish any findings related to the experimental use of this compound to fill this knowledge gap.

Protocol for the Dissolution and Experimental Use of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and application of 2-Chlorohypoxanthine, a purine analog, for in vitro experiments. The following guidelines are designed to ensure consistent and reproducible results in cell-based assays and other experimental setups.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data in publicly accessible literature, the following table provides general guidance based on the properties of structurally similar purine analogs and common laboratory practices. It is strongly recommended to perform small-scale solubility tests to determine the precise solubility in your specific experimental system.

SolventAnticipated SolubilityRecommended Starting Concentration for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) High10-50 mMDMSO is a common solvent for poorly water-soluble compounds and is generally well-tolerated by most cell lines at final concentrations of ≤0.5%.[1]
1N Sodium Hydroxide (NaOH) Moderate to High1-10 mg/mLA small amount of NaOH can be used to initially dissolve the compound, which can then be diluted in an aqueous buffer. This method is effective for the similar compound, hypoxanthine.
Ethanol Low to Moderate1-5 mg/mLMay require heating to fully dissolve. The final concentration in cell culture should be kept low to avoid solvent toxicity.
Water / Aqueous Buffers (e.g., PBS) LowNot recommended for direct dissolution of powderThis compound is poorly soluble in neutral aqueous solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 170.55 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.7055 mg of this compound powder.

  • Dissolution:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound in DMSO (from Protocol 2.1)

  • Pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤0.5%).[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application to Cells: Immediately add the prepared working solutions to your cell cultures. Gently mix the plate or flask to ensure even distribution of the compound.

Signaling Pathways and Mechanism of Action

This compound is a purine analog. As such, its mechanism of action is likely to involve its interaction with purine metabolic pathways. Purine analogs can exert their effects through several mechanisms, including:

  • Inhibition of de novo purine synthesis: By mimicking natural purines, these analogs can feedback-inhibit enzymes involved in the early steps of purine biosynthesis.[2]

  • Incorporation into nucleic acids: After being metabolized to their nucleotide forms, purine analogs can be incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids.

  • Inhibition of key enzymes: Analogs can inhibit enzymes crucial for purine metabolism, such as those in the purine salvage pathway.

Specifically, as a hypoxanthine analog, this compound is likely metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its corresponding nucleotide, 2-chloro-inosine monophosphate (2-Cl-IMP). This metabolite can then interfere with the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), essential building blocks for nucleic acid synthesis.

Purine_Salvage_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 2-Chlorohypoxanthine_ext This compound (extracellular) 2-Chlorohypoxanthine_int This compound (intracellular) 2-Chlorohypoxanthine_ext->2-Chlorohypoxanthine_int Transport HGPRT HGPRT 2-Chlorohypoxanthine_int->HGPRT 2-Cl-IMP 2-Chloro-Inosine Monophosphate (2-Cl-IMP) HGPRT->2-Cl-IMP IMP_Dehydrogenase IMP Dehydrogenase 2-Cl-IMP->IMP_Dehydrogenase Inhibition Adenylosuccinate_Synthetase Adenylosuccinate Synthetase 2-Cl-IMP->Adenylosuccinate_Synthetase Inhibition GMP Guanosine Monophosphate (GMP) IMP_Dehydrogenase->GMP AMP Adenosine Monophosphate (AMP) Adenylosuccinate_Synthetase->AMP DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis GMP->DNA_RNA_Synthesis AMP->DNA_RNA_Synthesis

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a cell-based assay to evaluate the effects of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat Cells with Working Solutions prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chlorohypoxanthine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic route starts from guanine and proceeds through a three-step process:

  • Chlorination of Guanine: Guanine is first chlorinated at the C6 position to yield 2-amino-6-chloropurine.

  • Diazotization of 2-amino-6-chloropurine: The 2-amino group of 2-amino-6-chloropurine is then converted to a diazonium salt, which is subsequently replaced by a chloro group via a Sandmeyer-type reaction to form 2,6-dichloropurine.

  • Selective Hydrolysis of 2,6-dichloropurine: Finally, selective hydrolysis of the C6-chloro group of 2,6-dichloropurine yields the desired product, this compound. The chloro group at the C6 position is more susceptible to hydrolysis than the one at the C2 position.

Q2: I am getting a low yield in the first step, the chlorination of guanine. What are the critical factors to consider?

A2: Low yields in the synthesis of 2-amino-6-chloropurine from guanine are often attributed to the low solubility of guanine and incomplete reaction. Key factors to optimize include the choice of chlorinating agent, the use of a phase transfer catalyst, and the reaction temperature. Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent.[1][2] The addition of a phase transfer catalyst, such as a tetraalkylammonium chloride, can significantly improve the reaction efficiency.[1] Reaction temperature and time are also crucial; refluxing in a suitable solvent like acetonitrile is a common practice.[1][2]

Q3: My diazotization of 2-amino-6-chloropurine is not proceeding to completion. How can I improve this step?

A3: Incomplete diazotization can be a major source of low yield. Critical parameters for a successful Sandmeyer-type reaction in this context include:

  • Temperature: Diazotization reactions are typically carried out at low temperatures (0-10 °C) to ensure the stability of the diazonium salt intermediate.[3]

  • Diazotizing Agent: Sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid is a common diazotizing agent.[3][4] Non-aqueous conditions using reagents like t-butyl nitrite have also been reported.[4]

  • Acid Concentration: A sufficient concentration of acid is crucial for the in-situ generation of nitrous acid and the subsequent formation of the diazonium salt.

Q4: I am observing significant impurity formation. What are the likely side products?

A4: Impurities can arise from various stages of the synthesis.

  • During Guanine Chlorination: Incomplete chlorination will leave unreacted guanine. Over-chlorination is less common in this specific step. Hydrolysis of the product back to guanine can occur during workup if the pH and temperature are not controlled.

  • During Diazotization: A common side product is the corresponding hydroxylated purine (xanthine or guanine derivatives) if the diazonium salt reacts with water. Incomplete reaction will leave the starting 2-amino-6-chloropurine.

  • During Hydrolysis: If the hydrolysis of 2,6-dichloropurine is not selective, over-hydrolysis can lead to the formation of xanthine. Unreacted 2,6-dichloropurine will also be present if the reaction is incomplete.

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification is often achieved through recrystallization.[3][5][6][7][8] The choice of solvent is critical and depends on the solubility profile of this compound and its impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[5][6][8] Washing the crude product with a solvent in which it is sparingly soluble can also help remove some impurities before recrystallization.

Troubleshooting Guides

Issue 1: Low Yield in 2-amino-6-chloropurine Synthesis (Step 1)
Observation Possible Cause Troubleshooting Steps
Low conversion of guanine Poor solubility of guanine.- Ensure vigorous stirring or use a mechanical stirrer. - Consider using a co-solvent to improve solubility.
Inefficient chlorination.- Use a phase transfer catalyst like tetraethylammonium chloride.[1] - Ensure the phosphorus oxychloride is fresh and not decomposed. - Optimize the molar ratio of the chlorinating agent to guanine (typically 3-6 equivalents).[1]
Insufficient reaction time or temperature.- Increase the reflux time and monitor the reaction progress using TLC. - Ensure the reaction reaches the appropriate temperature (e.g., reflux in acetonitrile).[1][2]
Product loss during workup Premature precipitation or co-precipitation of impurities.- Carefully control the pH during neutralization after quenching the reaction.[1] - Optimize the extraction solvent and procedure. Continuous extraction may be beneficial.[1]
Issue 2: Low Yield in 2,6-dichloropurine Synthesis (Step 2)
Observation Possible Cause Troubleshooting Steps
Incomplete reaction Inefficient diazotization.- Ensure the reaction temperature is maintained between 0-10 °C.[3] - Add the sodium nitrite solution slowly to the acidic solution of 2-amino-6-chloropurine. - Use a sufficient excess of sodium nitrite and hydrochloric acid.[4]
Decomposition of the diazonium salt.- Maintain a low temperature throughout the reaction and proceed to the next step (hydrolysis) promptly.
Formation of colored impurities Formation of azo compounds.- Ensure slow and controlled addition of the diazotizing agent to prevent localized excess.
Presence of hydroxylated byproducts Reaction of the diazonium salt with water.- While water is part of the reaction medium for hydrolysis, minimizing excess water during the diazotization step itself can be beneficial if using a non-aqueous follow-up. However, for the Sandmeyer reaction, water is typically present.
Issue 3: Impure this compound (After Step 3)
Observation Possible Cause Troubleshooting Steps
Presence of 2,6-dichloropurine Incomplete hydrolysis.- Increase the reaction time or temperature for the hydrolysis step. - Ensure the pH is appropriate for selective hydrolysis (typically mildly basic or acidic conditions).
Presence of xanthine Over-hydrolysis.- Carefully control the reaction time and temperature. - Use milder hydrolysis conditions (e.g., lower temperature, weaker base/acid).
Broad melting point range Presence of multiple impurities.- Perform recrystallization from a suitable solvent system.[5][6][8] - Consider a second recrystallization if the purity is still low. - Wash the crude product with a suitable solvent before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-chloropurine from Guanine[1]
  • Reaction Setup: In a flask equipped with a reflux condenser, combine guanine (e.g., 30 mmol), tetraethylammonium chloride (e.g., 45 mmol), and acetonitrile.

  • Chlorination: Add phosphorus oxychloride (e.g., 3-6 molar equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for a specified time (e.g., 70 minutes), monitoring by TLC.

  • Workup: Cool the reaction mixture and filter the solid. Suspend the solid in water.

  • Neutralization: Adjust the pH of the aqueous suspension to alkaline with aqueous sodium hydroxide, and then back to pH 7 with dilute hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Continuous extraction may improve yield.

  • Isolation: Dry the organic extracts and evaporate the solvent to obtain 2-amino-6-chloropurine.

Protocol 2: Synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine[4]
  • Dissolution: Dissolve 2-amino-6-chloropurine (e.g., 0.20 mol) in 35% aqueous hydrochloric acid (e.g., 2.00 mol).

  • Diazotization: Cool the solution to 15-20 °C. Slowly add a solution of sodium nitrite (e.g., 0.26 mol) in water.

  • Reaction: Stir the mixture at 15-20 °C for 1 hour.

  • Workup: Dilute the reaction mixture with water and adjust the pH to 13 with aqueous sodium hydroxide.

  • Extraction: Extract the 2,6-dichloropurine with acetonitrile.

  • Isolation: Combine the organic extracts and concentrate to obtain the product.

Protocol 3: Selective Hydrolysis of 2,6-dichloropurine to this compound

Note: A specific detailed protocol for this step was not found in the initial search results. The following is a general procedure based on the known reactivity of chloropurines.

  • Reaction Setup: Dissolve 2,6-dichloropurine in a suitable solvent (e.g., aqueous ethanol or dioxane).

  • Hydrolysis: Add a mild base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) or a dilute acid. The C6-chloro group is more reactive towards nucleophilic substitution than the C2-chloro group.

  • Heating: Gently heat the reaction mixture (e.g., 50-80 °C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture and neutralize with an acid (if a base was used) or a base (if an acid was used).

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify by recrystallization.

Data Presentation

Table 1: Summary of Reported Yields for 2-amino-6-chloropurine Synthesis

Starting MaterialChlorinating AgentCatalyst/AdditiveSolventReaction ConditionsYield (%)Reference
GuaninePOCl₃Tetraethylammonium chlorideAcetonitrileReflux, 70 min42[1]
GuaninePOCl₃Tetraethylammonium chlorideAcetonitrileUltrasonic bath, 60 °C, 2h; then reflux, 90 min30[1]
GuaninePOCl₃Tetraethylamine chlorideAcetonitrileNot specified72.1[2]
Diacetyl guaninePOCl₃Triethylmethylammonium chloride, TriethylamineAcetonitrile50 °C, 4hNot specified[9]

Table 2: Summary of Reported Yields for 2,6-dichloropurine Synthesis

Starting MaterialDiazotizing AgentChlorine SourceSolventReaction ConditionsYield (%)Reference
2-amino-6-chloropurineSodium NitriteHClWater/HCl15-20 °C, 1hNot specified[4]
2-amino-6-chloropurineSodium NitriteLiClAcetic Acid50-55 °C, 4hNot specified[4]
2-amino-6-chloropurinet-butyl nitriteChlorine gasN,N-dimethylformamide10-40 °C, 2h63.8[4]
2-amino-6-chloropurineisoamyl nitriteThionyl chlorideN,N-dimethylformamideNot specified60.6[4]
2-amino-6-chloropurineSodium NitriteHCl1,3-dimethylimidazolium chloride10 °C, 2h99.0[3]

Visualizations

Synthesis_Workflow Guanine Guanine Step1 Step 1: Chlorination Guanine->Step1 Intermediate1 2-amino-6-chloropurine Step1->Intermediate1 POCl₃, Phase Transfer Catalyst Step2 Step 2: Diazotization Intermediate1->Step2 Intermediate2 2,6-dichloropurine Step2->Intermediate2 NaNO₂, HCl, 0-10°C Step3 Step 3: Selective Hydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Mild Base/Acid Troubleshooting_Low_Yield Start Low Yield Observed CheckStep Identify problematic step: Chlorination, Diazotization, or Hydrolysis? Start->CheckStep Chlorination Chlorination Step Issues CheckStep->Chlorination Step 1 Diazotization Diazotization Step Issues CheckStep->Diazotization Step 2 Hydrolysis Hydrolysis Step Issues CheckStep->Hydrolysis Step 3 Solubility Check Guanine Solubility and Catalyst Chlorination->Solubility ChlorinationConditions Optimize POCl₃ ratio, time, and temperature Chlorination->ChlorinationConditions DiazotizationTemp Verify Temperature (0-10°C) Diazotization->DiazotizationTemp ReagentControl Ensure slow, controlled NaNO₂ addition Diazotization->ReagentControl HydrolysisSelectivity Adjust Hydrolysis Time and Temperature Hydrolysis->HydrolysisSelectivity IncompleteReaction Incomplete Reaction? Solubility->IncompleteReaction ChlorinationConditions->IncompleteReaction SideReactions Side Reactions? DiazotizationTemp->SideReactions ReagentControl->SideReactions HydrolysisSelectivity->IncompleteReaction HydrolysisSelectivity->SideReactions IncompleteReaction->Start Re-optimize SideReactions->Start Re-optimize

References

Technical Support Center: 2-Chlorohypoxanthine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Chlorohypoxanthine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a reversed-phase HPLC method for this compound analysis?

A typical starting point for analyzing this compound, a purine derivative, involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for achieving good peak shape and retention. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase can significantly impact the ionization state of this compound, which in turn affects its retention and peak shape. For purine compounds, adjusting the pH can help to suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.

Q3: What are the common sample preparation techniques for this compound analysis in biological matrices?

For the analysis of this compound in biological samples such as plasma or urine, sample preparation is crucial to remove interferences. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where an organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a suitable solvent. For purine-like compounds, C18 cartridges are often used.

Q4: How can I improve the resolution between this compound and its impurities or related compounds?

To improve resolution, you can try the following strategies:

  • Optimize the mobile phase composition: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve separation.

  • Change the organic modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Small changes in pH can significantly affect the retention times of ionizable compounds, potentially improving resolution.

  • Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size can provide better separation efficiency.

  • Decrease the flow rate: A lower flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time.

  • Adjust the column temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting this problem:

  • Secondary Interactions: Unwanted interactions between the basic functional groups in purine analytes and acidic residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[1]

    • Solution: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby reducing these secondary interactions. Adding a competitive base, such as triethylamine (TEA), to the mobile phase can also help to mask the active sites on the stationary phase.

  • Column Contamination or Void: Buildup of contaminants on the column frit or at the head of the column can disrupt the flow path, leading to peak distortion. A void at the column inlet can also cause similar issues.

    • Solution: Reverse-flush the column with a strong solvent (if the manufacturer's instructions permit). If this does not resolve the issue, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Ensure the mobile phase is adequately buffered and that the pH is stable. Adjusting the pH to be at least 2 units away from the analyte's pKa is recommended.[1]

Issue 2: Peak Splitting or Shoulder Peaks

Question: I am observing split or shoulder peaks for this compound. What could be the reason?

Answer:

Split or shoulder peaks can arise from several sources. The troubleshooting workflow below can help identify and resolve the issue.

Improve_Resolution Goal Improve Resolution Selectivity Increase Selectivity (α) Goal->Selectivity Efficiency Increase Efficiency (N) Goal->Efficiency Retention Optimize Retention (k') Goal->Retention ChangeMobilePhase Change Mobile Phase (Organic modifier, pH, additives) Selectivity->ChangeMobilePhase ChangeColumn Change Column (Stationary phase, length, particle size) Selectivity->ChangeColumn AdjustTemp Adjust Temperature Selectivity->AdjustTemp Efficiency->ChangeColumn AdjustFlowRate Decrease Flow Rate Efficiency->AdjustFlowRate AdjustMobilePhaseStrength Adjust Mobile Phase Strength Retention->AdjustMobilePhaseStrength

References

Technical Support Center: Optimizing 2-Chlorohypoxanthine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and analysis of 2-Chlorohypoxanthine in solution. The following sections offer detailed experimental protocols and data presentation formats to systematically determine and optimize the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to evaluate these parameters to establish optimal storage and handling conditions.

Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?

A2: Rapid degradation could be due to hydrolysis, especially at non-neutral pH.[1][3] Purine analogs can be susceptible to both acidic and basic conditions.[3][4] Additionally, exposure to light or elevated temperatures can accelerate degradation.[1][3] We recommend conducting a forced degradation study to identify the specific cause.

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation study, also known as stress testing, is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[3][5][6] This is essential to understand the degradation pathways, identify potential degradation products, and develop a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.[6][7] For a novel compound like this compound, this is a critical step in its development.

Q4: What is a "stability-indicating method" and why do I need one?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact drug substance without interference from its degradation products, impurities, or excipients.[8][9] This is crucial for obtaining reliable stability data and is a regulatory requirement for pharmaceutical development.[5][10]

Q5: What are the typical stress conditions I should use for a forced degradation study of this compound?

A5: According to ICH guidelines, typical stress conditions include:

  • Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) solutions.[3][4]

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (3% to 30%).[3]

  • Thermal Stress: Exposure to elevated temperatures (e.g., 40°C to 80°C).[3][11]

  • Photostability: Exposure to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][12]

Q6: How much degradation should I aim for in my forced degradation studies?

A6: The goal is to achieve a meaningful level of degradation, typically in the range of 5-20% of the active pharmaceutical ingredient.[3][5] Excessive degradation (greater than 20%) can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., higher molarity of acid/base), increase the temperature, or extend the exposure time.[3]
Complete or excessive degradation (>20%) observed. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[3] The goal is to achieve partial degradation to observe the primary degradation products.
Poor peak shape or resolution in HPLC analysis. Co-elution of the parent compound with degradation products. The analytical method is not stability-indicating.Modify the HPLC method. This may include changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase to achieve better separation.[8]
Inconsistent or irreproducible stability data. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). Inaccurate sample preparation or dilution.Ensure all experimental parameters are tightly controlled and monitored. Use calibrated equipment. Validate your sample preparation and analytical methods for precision and accuracy.
Precipitation of this compound during the study. Poor solubility of the compound in the chosen solvent system, especially after changes in pH or temperature.Determine the solubility of this compound in various solvents and buffer systems beforehand.[2] A co-solvent may be necessary, but it should be confirmed that the co-solvent itself does not cause degradation.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of organic solvent like DMSO and water, if solubility is an issue).[2]

  • Acid Hydrolysis:

    • Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with an equal volume of purified water.

    • Incubate under the same conditions as the acid and base hydrolysis samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stressed Sample: To the stock solution of this compound, add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Forced Degradation Study - Photostability
  • Sample Preparation: Place the this compound solution in a photostability chamber. Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[3]

  • Sampling: Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 M HCl, 60°C24100.0
0.1 M NaOH, 60°C24100.0
Water, 60°C24100.0
3% H₂O₂, RT24100.0
Photostability-100.0
Table 2: pH-Stability Profile of this compound at a Constant Temperature
pHBuffer SystemInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Remaining at 48h
2.0HCl
4.0Acetate
7.0Phosphate
9.0Borate
12.0NaOH

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Hydrolysis Hydrolysis (Acid, Base, Neutral) Stock_Solution->Hydrolysis Oxidation Oxidation (H2O2) Stock_Solution->Oxidation Thermal Thermal (Elevated Temperature) Stock_Solution->Thermal Photo Photostability (UV/Vis Light) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Method Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Data: - % Degradation - Degradation Products - Mass Balance HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting_Logic node_action node_action start Degradation Observed? no_degradation < 5% Degradation? start->no_degradation Yes increase_stress Increase Stress: - Higher Temp - Higher [Stressor] - Longer Time start->increase_stress No excess_degradation > 20% Degradation? no_degradation->excess_degradation No no_degradation->increase_stress Yes good_degradation 5-20% Degradation excess_degradation->good_degradation No decrease_stress Decrease Stress: - Lower Temp - Lower [Stressor] - Shorter Time excess_degradation->decrease_stress Yes proceed Proceed to Method Validation good_degradation->proceed

References

Technical Support Center: Troubleshooting 2-Chlorohypoxanthine Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chlorohypoxanthine. The following information is designed to address common issues and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, a derivative of the purine base hypoxanthine, is expected to have low solubility in aqueous solutions due to its chemical structure. Like many heterocyclic compounds used in biomedical research, it is largely non-polar. For most in vitro and cell-based assays, direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and will likely result in precipitation.

Q2: Which solvents are recommended for dissolving this compound?

Based on the solubility of structurally related compounds, organic solvents are necessary to prepare a stock solution. Dimethyl sulfoxide (DMSO) and methanol are recommended as primary solvents.[1] It is standard practice to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted into your aqueous experimental medium.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation upon dilution of a DMSO or methanol stock solution into an aqueous medium is a common issue. This occurs when the final concentration of the organic solvent is too low to maintain the solubility of this compound at the desired working concentration. The compound "crashes out" of the solution as the polarity of the solvent system increases significantly.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid solvent-induced toxicity.[2][3] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the chosen organic solvent.

Possible Causes:

  • The concentration is too high for the selected solvent.

  • Insufficient mixing or agitation.

  • The solvent quality is poor.

Solutions:

  • Reduce the concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.

  • Use mechanical assistance: Vortex the solution vigorously for 1-2 minutes.

  • Apply gentle heat: Warm the solution in a 37°C water bath to aid dissolution.

  • Use sonication: A brief sonication in a water bath can help to break up small particles and enhance dissolution.

  • Ensure solvent quality: Use anhydrous, high-purity solvents.

Issue 2: The compound precipitates out of the aqueous buffer or media immediately after adding the stock solution.

Possible Causes:

  • The final concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • The final concentration of the organic co-solvent (e.g., DMSO) is too low.

  • Rapid changes in solvent polarity are causing the compound to precipitate.

Solutions:

  • Decrease the final concentration: Your target concentration may be too high. Try a lower working concentration.

  • Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. Always validate the solvent tolerance of your system.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous medium. This can prevent localized high concentrations that lead to precipitation.

  • Add stock to buffer slowly: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.

Data Presentation

SolventQualitative SolubilityRecommended Use
WaterVery Low / InsolubleNot recommended for stock solutions or direct dissolving.
Phosphate-Buffered Saline (PBS)Very Low / InsolubleNot recommended for stock solutions.
Dimethyl Sulfoxide (DMSO) High Recommended for preparing high-concentration stock solutions.
Methanol Moderate to High Recommended for preparing stock solutions. [1]
EthanolModerateCan be used, but may have lower solubilizing power than DMSO or methanol for this class of compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need approximately 1.71 mg per mL of DMSO (Molar Mass of this compound: ~170.55 g/mol ).

  • Add the appropriate volume of 100% DMSO to the powder.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of this compound and the final acceptable concentration of DMSO in your experiment (e.g., ≤ 0.1%).

  • Calculate the volume of the stock solution needed. For example, to make 10 mL of a 10 µM working solution with a final DMSO concentration of 0.1%:

    • Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

  • It is recommended to perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in the final volume of culture medium to achieve 10 µM.

  • Always add the stock solution (or intermediate dilution) to the culture medium slowly and with gentle mixing to ensure rapid dispersion.

  • Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Need to prepare This compound solution stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dissolved_q Is the stock solution clear? stock_prep->dissolved_q heat_sonicate Apply gentle heat (37°C) or sonicate dissolved_q->heat_sonicate No working_prep Prepare working solution by diluting stock into aqueous buffer dissolved_q->working_prep Yes heat_sonicate->stock_prep precipitate_q Does it precipitate? working_prep->precipitate_q success Solution is ready for experiment precipitate_q->success No troubleshoot Troubleshoot Dilution precipitate_q->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc serial_dilution Use serial dilutions troubleshoot->serial_dilution slow_add Add stock to buffer slowly with vigorous mixing troubleshoot->slow_add lower_conc->working_prep serial_dilution->working_prep slow_add->working_prep

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Purine_Salvage_Pathway This compound is an analog of hypoxanthine and may interact with enzymes of the purine salvage pathway, such as HGPRT. cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway Hypoxanthine Hypoxanthine IMP IMP (Inosine Monophosphate) Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine GMP GMP (Guanosine Monophosphate) Guanine->GMP HGPRT Guanine->Xanthine HGPRT HGPRT PPi PPi HGPRT->PPi PRPP PRPP PRPP->HGPRT Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Two_Chlorohypoxanthine This compound (Analog) Two_Chlorohypoxanthine->Hypoxanthine Structural Analog Two_Chlorohypoxanthine->HGPRT Potential Interaction

Caption: The purine salvage pathway and the potential interaction of this compound.

References

How to prevent degradation of 2-Chlorohypoxanthine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Chlorohypoxanthine to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The primary factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, and light. Like other purine analogs, it can be susceptible to hydrolysis and oxidation. The chloro-substituent may also be reactive under certain conditions.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Storing the compound at room temperature for extended periods is not recommended due to the increased risk of degradation.

Q3: How should I handle this compound upon receiving it?

A3: Upon receipt, the vial should be stored immediately at the recommended temperature. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.

Q4: What is the best way to store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid powder. If you need to store solutions, it is best to prepare them fresh. If short-term storage is necessary, use an anhydrous, aprotic solvent, and store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Can I store this compound in an aqueous buffer?

A5: Storing this compound in aqueous buffers is not recommended for extended periods as it can lead to hydrolysis of the chloro group, resulting in the formation of hypoxanthine. If your experiment requires an aqueous solution, prepare it immediately before use.

Troubleshooting Guides

Issue: Inconsistent experimental results using this compound.

This could be a sign of compound degradation. Follow these steps to troubleshoot the issue:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature and protected from light and moisture.

  • Assess Compound Appearance: Visually inspect the solid compound. Any change in color or clumping may indicate degradation.

  • Perform Quality Control: Analyze a small sample of your this compound stock using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check for the presence of degradation products.

  • Compare with a New Batch: If possible, compare the performance of your current stock with a freshly purchased batch of this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterLong-Term StorageShort-Term StorageIn Solution
Temperature -20°C2-8°C-20°C to -80°C
Atmosphere Dry, inert (e.g., Argon or Nitrogen)DryInert
Light Protected from light (amber vial)Protected from lightProtected from light
Form Solid (lyophilized powder)SolidAnhydrous, aprotic solvent
Container Tightly sealed vialTightly sealed vialTightly sealed vial with septum

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Aliquot the stock solution into several vials.

  • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).

3. HPLC Method:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Inject samples from each storage condition at regular time intervals (e.g., day 0, day 1, day 3, day 7).

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of the parent this compound peak area relative to the total peak area to quantify degradation over time.

Visualizations

degradation_pathway This compound This compound Hypoxanthine Hypoxanthine This compound->Hypoxanthine Hydrolysis (+H2O, -HCl) Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (e.g., ROS)

Caption: Plausible degradation pathways of this compound.

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action Inconsistent_Results Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Inconsistent_Results->Check_Storage Visual_Inspection Visually Inspect Compound (Color, Clumping) Check_Storage->Visual_Inspection QC_Analysis Perform QC Analysis (HPLC, LC-MS) Visual_Inspection->QC_Analysis Compare_New_Batch Compare with a New Batch QC_Analysis->Compare_New_Batch Degradation Suspected Implement_Protocols Implement Proper Handling Protocols QC_Analysis->Implement_Protocols No Degradation Detected (Investigate other variables) Discard_Stock Discard Degraded Stock Compare_New_Batch->Discard_Stock Degradation Confirmed Discard_Stock->Implement_Protocols

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Matrix Effects in LC-MS Analysis of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Chlorohypoxanthine.

Troubleshooting Guides

This section offers step-by-step guidance for identifying, quantifying, and mitigating matrix effects in your LC-MS analysis of this compound.

Issue: Poor reproducibility, accuracy, or sensitivity in my this compound assay.

This is a common indicator of matrix effects, where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3][4][5]

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Matrix Effects start Start: Inconsistent this compound Results qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess quant_assess Quantitative Assessment: Post-Extraction Spike qual_assess->quant_assess Suppression/Enhancement Zone Identified eval_mf Evaluate Matrix Factor (MF) quant_assess->eval_mf mf_ok Is MF within acceptable range (e.g., 0.8 - 1.2)? eval_mf->mf_ok mitigate Implement Mitigation Strategy mf_ok->mitigate No end End: Method Optimized mf_ok->end Yes mitigate->quant_assess Re-evaluate cluster_1 Strategies to Mitigate Matrix Effects start Significant Matrix Effect Detected chrom_opt Optimize Chromatography start->chrom_opt Separate analyte from interfering components sample_prep Improve Sample Preparation start->sample_prep Remove interfering matrix components dilution Dilute Sample start->dilution Reduce concentration of matrix components is_use Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->is_use Compensate for variability apci Consider APCI start->apci If ESI is problematic

References

Technical Support Center: Overcoming Poor Cell Permeability of 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is generated based on established principles of drug delivery and cell permeability for nucleoside analogs. As of the last update, specific experimental data for 2-Chlorohypoxanthine's cell permeability is limited in publicly accessible literature. The strategies and protocols described are general best practices and may require optimization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low efficacy of this compound in our cell-based assays, which we suspect is due to poor cell permeability. What is the likely cause of this?

A1: this compound, as a nucleoside analog, is likely a polar molecule. The polar nature of the sugar moiety and the purine base can hinder its passive diffusion across the lipophilic cell membrane. Many nucleoside analogs exhibit poor oral bioavailability and low intestinal permeability due to their high polarity.[1]

Q2: What are the general strategies to improve the cell permeability of a compound like this compound?

A2: The most common and effective strategy is the use of a prodrug approach. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[2] For nucleoside analogs, this often involves masking the polar hydroxyl groups with lipophilic moieties to enhance membrane transport.[1]

Q3: What specific prodrug strategies are applicable to this compound?

A3: Several prodrug strategies could be employed for this compound:

  • Ester Prodrugs: Attaching lipophilic carboxylic acids to the hydroxyl groups of the ribose or deoxyribose sugar can increase lipophilicity and improve passive diffusion.[1][3]

  • Phosphoramidate Prodrugs (ProTide Technology): This is a highly successful approach where the monophosphate of the nucleoside analog is masked with an amino acid ester and an aryl group. This strategy not only improves cell permeability but also bypasses the often rate-limiting first phosphorylation step required for the activation of many nucleoside analogs.[4][5]

  • Carbonate and Carbamate Prodrugs: These can also be used to mask the hydroxyl groups of the sugar moiety, thereby increasing lipophilicity.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low intracellular concentration of this compound. Poor passive diffusion across the cell membrane due to the compound's polarity.1. Synthesize Lipophilic Prodrugs: Consider synthesizing ester, carbonate, or phosphoramidate (ProTide) prodrugs of this compound to enhance membrane permeability. 2. Use of Permeability Enhancers: In in vitro experiments, a low concentration of a non-ionic surfactant or a solvent like DMSO can be used to transiently increase membrane permeability. However, this should be carefully controlled for cytotoxicity.[6][7]
High variability in experimental results between replicates. Issues with compound solubility or stability in the assay medium. Efflux by cellular transporters (e.g., P-glycoprotein).1. Check Solubility: Ensure this compound or its prodrugs are fully dissolved in the culture medium. Sonication or gentle warming might be necessary. 2. Assess Stability: Evaluate the stability of the compound in the assay medium over the experiment's duration using HPLC or LC-MS. 3. Investigate Efflux: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if intracellular accumulation increases.
Prodrug is not converting to the active this compound inside the cell. Lack of necessary intracellular enzymes (e.g., esterases, carboxypeptidases) for prodrug cleavage in the chosen cell line.1. Select Appropriate Cell Line: Use a cell line known to have high levels of the required activating enzymes. 2. Analyze Intracellular Metabolites: Use LC-MS/MS to quantify the intracellular concentrations of both the prodrug and the parent compound to confirm cleavage.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict human intestinal absorption of drugs.

I. Materials:

  • Caco-2 cells (passage 20-40)

  • DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound and its prodrugs

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

II. Method:

  • Seed Caco-2 cells on Transwell® inserts at a density of 6 x 104 cells/cm2.

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, until a confluent and differentiated monolayer is formed.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 200 Ω·cm2).

  • Wash the monolayers with pre-warmed HBSS.

  • Add the test compound (e.g., 10 µM this compound or its prodrug) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, take a sample from the apical side.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Synthesis of a Carboxylate Ester Prodrug of this compound (Hypothetical)

This protocol describes a general method for esterification.

I. Materials:

  • This compound

  • Anhydrous pyridine

  • Carboxylic acid anhydride (e.g., acetic anhydride, butyric anhydride)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

II. Method:

  • Dissolve this compound in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add the carboxylic acid anhydride dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the ester prodrug.

  • Confirm the structure by 1H NMR and mass spectrometry.

Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 2_Cl_Hyp_Prodrug This compound Prodrug (Lipophilic) 2_Cl_Hyp_Prodrug_Intra This compound Prodrug 2_Cl_Hyp_Prodrug->2_Cl_Hyp_Prodrug_Intra Crosses membrane Passive_Diffusion Passive Diffusion Esterases Intracellular Esterases 2_Cl_Hyp_Prodrug_Intra->Esterases 2_Cl_Hyp This compound (Active Drug) Esterases->2_Cl_Hyp Cleavage Kinase Nucleoside Kinase 2_Cl_Hyp->Kinase Phosphorylation 2_Cl_Hyp_MP This compound Monophosphate Kinase->2_Cl_Hyp_MP Biological_Target Biological Target 2_Cl_Hyp_MP->Biological_Target Inhibition

Caption: Prodrug strategy for improving this compound cell permeability.

G Start Start Caco-2 Assay Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 21-25 days Seed_Cells->Culture_Cells Check_Integrity Measure TEER Culture_Cells->Check_Integrity Add_Compound Add test compound to apical side Check_Integrity->Add_Compound TEER > 200 Ω·cm² End End Check_Integrity->End TEER < 200 Ω·cm² Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from basolateral side at time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Papp Analyze->Calculate Calculate->End

Caption: Experimental workflow for the Caco-2 cell permeability assay.

References

Technical Support Center: Purity Assessment of Synthesized 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized 2-Chlorohypoxanthine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a synthetic purine derivative. Its purity is of utmost importance, particularly in drug development, as impurities can affect the compound's biological activity, toxicity, and stability, leading to inaccurate experimental results and potential safety concerns.

Q2: What are the primary analytical methods for determining the purity of this compound?

The principal techniques for assessing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] A combination of these methods is often essential for a comprehensive purity validation.[1]

Q3: What are some potential impurities that can arise during the synthesis of this compound?

Potential impurities can include starting materials, reagents, intermediates, and by-products from side reactions. Common impurities could be hypoxanthine, other chlorinated purine isomers, or residual solvents used during synthesis and purification.

Q4: What are the generally accepted purity criteria for synthesized this compound for research purposes?

For most research applications, a purity of ≥95% as determined by HPLC is generally considered acceptable. However, for more sensitive assays or in later stages of drug development, a higher purity of ≥98% or even ≥99% may be required.

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatibility between the sample solvent and the mobile phase. 3. Secondary interactions between the analyte and the stationary phase.[2]1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the initial mobile phase whenever possible.[2] 3. Adjust the mobile phase pH or use a different column chemistry.
Extra, Unexpected Peaks in Chromatogram 1. Presence of impurities from the synthesis. 2. Sample degradation. 3. Contamination from solvent, glassware, or the HPLC system.1. Re-purify the sample using techniques like recrystallization or column chromatography. 2. Prepare fresh samples and use them promptly. Store samples appropriately. 3. Use high-purity solvents and ensure all equipment is clean.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Leaks in the HPLC system or pump malfunction.[2]1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven to maintain a constant temperature.[2] 3. Perform regular system maintenance, including checking for leaks and servicing the pump.[2]
NMR Spectroscopy Issues
ProblemPossible Cause(s)Suggested Solution(s)
Unexpected Signals in Spectrum 1. Presence of impurities (starting materials, by-products). 2. Residual solvent from synthesis or purification. 3. Contamination in the NMR tube or from the deuterated solvent.1. Correlate unexpected signals with potential impurities. Further purification may be needed. 2. Identify the solvent peak and, if necessary, remove the residual solvent under vacuum. 3. Use clean NMR tubes and high-quality deuterated solvents.
Broad Peaks 1. Presence of paramagnetic impurities. 2. Aggregation of the sample at high concentrations. 3. Chemical exchange of protons (e.g., N-H protons).1. Treat the sample with a chelating agent or pass it through a small plug of silica. 2. Run the NMR at a lower concentration or at a different temperature. 3. This can be characteristic of the molecule; consider D2O exchange experiments to identify exchangeable protons.
Mass Spectrometry Issues
ProblemPossible Cause(s)Suggested Solution(s)
Incorrect Molecular Ion Peak 1. The compound is not this compound. 2. Formation of adducts with solvent or buffer ions (e.g., [M+Na]+, [M+K]+). 3. In-source fragmentation.1. Re-evaluate the synthetic route and spectroscopic data. 2. Check for common adducts and recalculate the expected mass. 3. Optimize the ionization source parameters to minimize fragmentation.
Isotopic Pattern for Chlorine is Incorrect or Absent 1. The compound does not contain chlorine. 2. Low resolution of the mass spectrometer. 3. Low abundance of the molecular ion.1. Confirm the presence of chlorine through other analytical methods. 2. Use a high-resolution mass spectrometer for accurate mass and isotopic pattern analysis. 3. Adjust instrument settings to increase the signal intensity of the molecular ion.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrumentation and impurities present.

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often effective. For example, a mixture of a buffered aqueous solution (e.g., 0.025 M phosphate buffer, pH 7.2) and an organic solvent like acetonitrile or methanol.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 250-275 nm, determined by UV-Vis spectral analysis of a pure sample.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., methanol or the initial mobile phase) to a concentration of approximately 1 mg/mL.[3]

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Table 1: Typical HPLC Parameters for this compound Analysis
Parameter Value/Description
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.025 M Phosphate Buffer (pH 7.2)
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Temperature40°C
Detection270 nm
Injection Volume10 µL
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The structure can be confirmed by analyzing chemical shifts, coupling constants, and signal integrations. The presence of impurities will be indicated by extra peaks in the spectra.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d6
Atom Expected Chemical Shift (ppm)
H8~8.0
N7-H / N9-H~12.5 (broad)
C2~150
C4~155
C5~115
C6~158
C8~140
Protocol 3: Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The expected molecular weight for this compound (C5H3ClN4O) is approximately 170.57 g/mol . A key indicator of the presence of chlorine is the isotopic pattern of the molecular ion peak (M+), which should show a characteristic M+ and M+2 peak with a ratio of approximately 3:1.[4]

Table 3: Common Potential Impurities and their Molecular Weights
Compound Molecular Formula
HypoxanthineC5H4N4O
8-ChlorotheophyllineC7H7ClN4O2
Dichloropurine derivativeC5H2Cl2N4

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity_Check Purity ≥ 95%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for the purity assessment of synthesized this compound.

HPLC_Troubleshooting Start Unexpected HPLC Result Problem_Type What is the issue? Start->Problem_Type Poor_Shape Poor Peak Shape Problem_Type->Poor_Shape Tailing/ Fronting Extra_Peaks Extra Peaks Problem_Type->Extra_Peaks Unexpected Signals Bad_Retention Inconsistent Retention Problem_Type->Bad_Retention Retention Time Shift Shape_Causes Check: - Column Condition - Sample Solvent - Mobile Phase pH Poor_Shape->Shape_Causes Extra_Causes Check: - Impurities - Sample Degradation - Contamination Extra_Peaks->Extra_Causes Retention_Causes Check: - Mobile Phase Prep - Column Temperature - System Leaks Bad_Retention->Retention_Causes Shape_Solutions Action: - Flush/Replace Column - Dissolve in Mobile Phase - Optimize Mobile Phase Shape_Causes->Shape_Solutions Extra_Solutions Action: - Re-purify Sample - Prepare Fresh Sample - Use Clean Solvents/Glassware Extra_Causes->Extra_Solutions Retention_Solutions Action: - Prepare Fresh Mobile Phase - Use Column Oven - System Maintenance Retention_Causes->Retention_Solutions

Caption: Troubleshooting decision tree for common HPLC analysis issues.

References

Validation & Comparative

2-Chlorohypoxanthine vs. Hypoxanthine: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-chlorohypoxanthine and its naturally occurring analog, hypoxanthine, in the context of metabolic studies. While direct comparative research on the metabolic fate of this compound is limited, this document compiles available data on related compounds and established enzymatic pathways to offer a comprehensive overview for researchers.

Introduction

Hypoxanthine is a crucial intermediate in purine metabolism, playing a central role in both the salvage and degradation pathways. Its chlorinated analog, this compound, is a synthetic compound whose metabolic and toxicological profiles are less characterized. Understanding the differences between these two molecules is vital for researchers utilizing purine analogs in drug development and metabolic research. This guide will explore their respective roles in key metabolic pathways, their interactions with critical enzymes, and provide detailed experimental protocols for their study.

Core Comparison: Metabolic Pathways and Enzymatic Interactions

The metabolic significance of hypoxanthine is primarily defined by its interaction with two key enzymes: xanthine oxidase (XO) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The introduction of a chlorine atom at the C2 position of the purine ring in this compound is expected to significantly alter its interaction with these enzymes.

Hypoxanthine: A Central Purine Metabolite

Hypoxanthine is a naturally occurring purine derivative formed from the deamination of adenine. It stands at a crossroads in purine metabolism, where it can either be salvaged to form inosine monophosphate (IMP) or catabolized to uric acid.

  • Salvage Pathway: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the conversion of hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into IMP. This pathway is a critical mechanism for recycling purine bases.

  • Catabolic Pathway: Xanthine oxidase (XO), a molybdenum-containing enzyme, oxidizes hypoxanthine to xanthine, which is further oxidized by the same enzyme to produce uric acid.[1][2]

This compound: A Synthetic Analog with Potential for Altered Metabolism
  • Interaction with Xanthine Oxidase (XO): Studies on various 2-substituted hypoxanthine derivatives suggest that they can act as inhibitors of xanthine oxidase. The presence of a substituent at the C2 position can interfere with the binding of the substrate to the active site of the enzyme. It is plausible that this compound also exhibits inhibitory activity against XO. However, without experimental data, its potency (IC50 or Ki values) remains unknown. It is also possible that this compound could act as a substrate for XO, potentially leading to the formation of chlorinated uric acid analogs, though likely at a much slower rate than hypoxanthine.

  • Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): The HGPRT enzyme is known to accept a range of purine analogs as substrates. For instance, the related compound 2-chloroadenine is metabolized by adenine phosphoribosyltransferase (APRT) to form 2-chloro-AMP, which is subsequently phosphorylated to the toxic 2-chloro-ATP.[3][4] This suggests that this compound could be a substrate for HGPRT, leading to the formation of 2-chloro-inosine monophosphate (2-Cl-IMP). The incorporation of this chlorinated nucleotide into cellular processes could lead to cytotoxic effects, similar to those observed with other halogenated purine analogs.

Quantitative Data Summary

Direct quantitative comparative data for this compound and hypoxanthine is scarce. The following table summarizes known kinetic parameters for hypoxanthine with key enzymes. The corresponding values for this compound are yet to be determined and represent a significant knowledge gap.

AnalyteEnzymeParameterValueReference
Hypoxanthine Xanthine OxidaseK_m2.65 ± 0.02 µM[5]
k_cat--
HGPRTK_m1-4 µM[6]
This compound Xanthine OxidaseK_i / IC_50Not Determined-
HGPRTK_mNot Determined-

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key metabolic pathways involving hypoxanthine and the potential metabolic fate of this compound.

Purine_Metabolism cluster_salvage Purine Salvage Pathway cluster_catabolism Purine Catabolism Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT PRPP PRPP PRPP->IMP Hypoxanthine_cat Hypoxanthine Xanthine Xanthine Hypoxanthine_cat->Xanthine Xanthine Oxidase (XO) Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase (XO)

Caption: Metabolic pathways of hypoxanthine.

Chlorohypoxanthine_Metabolism cluster_salvage_chloro Potential Salvage Pathway cluster_catabolism_chloro Potential Interaction with Catabolism 2_Chlorohypoxanthine 2_Chlorohypoxanthine 2_Cl_IMP 2-Chloro-IMP 2_Chlorohypoxanthine->2_Cl_IMP HGPRT (putative) PRPP_chloro PRPP PRPP_chloro->2_Cl_IMP Toxic Nucleotides Toxic Nucleotides 2_Cl_IMP->Toxic Nucleotides 2_Chlorohypoxanthine_cat This compound Xanthine_Oxidase Xanthine Oxidase (XO) 2_Chlorohypoxanthine_cat->Xanthine_Oxidase Inhibition (putative)

Caption: Putative metabolic pathways of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research in this area.

Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol measures the activity of xanthine oxidase by monitoring the formation of uric acid from hypoxanthine or xanthine, which absorbs light at 295 nm.[3][4][7][8]

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Hypoxanthine or Xanthine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Test compound (this compound) and positive control (Allopurinol)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hypoxanthine or xanthine in the phosphate buffer. A typical final concentration in the assay is 50-150 µM.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes (e.g., 0.05 U/mL).

    • Prepare serial dilutions of the test compound (this compound) and allopurinol in the buffer.

  • Assay Setup (96-well plate format):

    • Add 50 µL of buffer to the blank wells.

    • Add 50 µL of the test compound or allopurinol solution to the respective wells.

    • Add 50 µL of buffer to the control wells (no inhibitor).

    • Add 100 µL of the xanthine oxidase solution to all wells except the blanks.

    • Pre-incubate the plate at 25°C or 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately begin reading the absorbance at 295 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each well.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HGPRT Activity Assay (Non-Radioactive, Coupled Enzyme Assay)

This protocol measures the activity of HGPRT by quantifying the production of IMP, which is then used in a coupled enzymatic reaction to produce a detectable product (NADH).[9][10]

Materials:

  • Recombinant HGPRT or cell lysate containing HGPRT

  • Hypoxanthine or this compound (substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Inosine Monophosphate Dehydrogenase (IMPDH)

  • NAD+ (Nicotinamide Adenine Dinucleotide)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of hypoxanthine or this compound, PRPP, and NAD+ in the reaction buffer.

    • Prepare a solution of IMPDH in the reaction buffer.

    • Prepare the HGPRT enzyme solution or cell lysate.

  • Assay Setup (96-well plate format):

    • Prepare a master mix containing the reaction buffer, PRPP, NAD+, and IMPDH.

    • Add the appropriate volume of the master mix to each well.

    • Add the substrate (hypoxanthine or this compound) to the respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the HGPRT enzyme solution or cell lysate to each well.

    • Immediately begin reading the absorbance at 340 nm every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADH production (ΔAbs/min) from the linear portion of the curve for each substrate concentration.

    • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate (hypoxanthine or this compound).

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for comparing the effects of hypoxanthine and this compound on a target enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prepare_Enzyme Prepare Enzyme Solution (XO or HGPRT) Incubate Incubate Enzyme with Substrate/Inhibitor Prepare_Enzyme->Incubate Prepare_Substrates Prepare Substrate Solutions (Hypoxanthine, this compound) Prepare_Substrates->Incubate Prepare_Controls Prepare Controls (e.g., Allopurinol) Prepare_Controls->Incubate Measure Measure Reaction Rate (Spectrophotometry/HPLC) Incubate->Measure Calculate_Kinetics Calculate Kinetic Parameters (Km, Vmax, Ki, IC50) Measure->Calculate_Kinetics Compare Compare Potency and Efficacy Calculate_Kinetics->Compare

Caption: General workflow for enzymatic comparison.

Conclusion and Future Directions

While hypoxanthine is a well-understood endogenous metabolite, this compound remains a compound of interest with a largely uncharacterized metabolic profile. Based on the available literature for related compounds, it is hypothesized that this compound may act as an inhibitor of xanthine oxidase and a potential substrate for HGPRT, leading to the formation of cytotoxic chlorinated nucleotides.

Future research should focus on direct comparative studies to elucidate the precise metabolic fate of this compound. Key experiments would include:

  • Determining the IC50 and Ki values of this compound for xanthine oxidase.

  • Quantifying the kinetic parameters (Km and Vmax) of this compound as a substrate for HGPRT.

  • Identifying the metabolites of this compound in in vitro and in vivo systems using techniques such as LC-MS/MS.

  • Assessing the cytotoxic effects of this compound and its potential metabolites on various cell lines.

Such studies will be invaluable for drug development professionals and researchers working with purine analogs, providing a clearer understanding of their metabolic and toxicological implications.

References

A Comparative Analysis of the Enzymatic Conversion of Guanine and 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic conversion of the natural purine base, guanine, with its synthetic analog, 2-Chlorohypoxanthine. This analysis is crucial for understanding the metabolic fate and potential therapeutic applications of purine derivatives. While extensive data exists for the enzymatic processing of guanine, information on this compound is less direct. This guide synthesizes available data for guanine and offers a predictive comparison for this compound based on established enzyme specificities and the metabolism of related halogenated purines.

Executive Summary

Enzymatic Conversion Pathways

The primary enzymes involved in the metabolism of guanine are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Guanine Deaminase (GDA).

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This key enzyme of the purine salvage pathway catalyzes the conversion of guanine and hypoxanthine to their respective mononucleotides, guanosine monophosphate (GMP) and inosine monophosphate (IMP), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. This reaction is vital for recycling purine bases.[1][2][3][4][5]

  • Guanine Deaminase (GDA): This enzyme catalyzes the hydrolytic deamination of guanine to form xanthine, which can then be further oxidized to uric acid.[6][7][8]

The following diagram illustrates the primary enzymatic pathways for guanine metabolism.

Enzymatic_Conversion_of_Guanine Guanine Guanine HGPRT HGPRT Guanine->HGPRT GDA GDA Guanine->GDA PRPP PRPP PRPP->HGPRT GMP GMP HGPRT->GMP PPi Xanthine Xanthine GDA->Xanthine NH3

Fig. 1: Enzymatic conversion pathways of guanine.

Quantitative Comparison of Enzymatic Conversion

While direct kinetic data for this compound is unavailable, this section presents the well-established kinetic parameters for guanine with human HGPRT. This serves as a baseline for a qualitative comparison.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
GuanineHuman HGPRT2 - 10~6~6 x 10⁵ - 3 x 10⁶[9]
This compoundHuman HGPRTNot ReportedNot ReportedNot Reported

Discussion on this compound:

The lack of reported kinetic data for this compound suggests it is likely a very poor substrate for HGPRT. The bulky chlorine atom at the 2-position of the purine ring would likely cause steric hindrance within the enzyme's active site, impeding proper binding and catalysis. Studies on other halogenated purines, such as 2-chloroadenine, have shown that while they can be metabolized, their processing is often less efficient than their non-halogenated counterparts.[10] For instance, 2-chloroadenine is a substrate for adenine phosphoribosyltransferase, a related enzyme in the purine salvage pathway.[10] It is plausible that this compound might exhibit some minimal interaction with HGPRT, but with a significantly higher Km and lower kcat compared to guanine.

Similarly, for Guanine Deaminase, the substrate specificity is critical. The active site is tailored to accommodate the amino group at the C2 position of guanine for deamination. The replacement of this amino group with a chlorine atom in this compound would fundamentally alter the substrate's electronic and steric properties, making it an unlikely substrate for GDA.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the enzymatic conversion of guanine. These protocols can be adapted to study the conversion of this compound.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (Spectrophotometric Method)

This continuous spectrophotometric assay measures the production of GMP from guanine.

Principle:

The assay relies on the change in UV absorbance as guanine is converted to GMP. The reaction is monitored by measuring the increase in absorbance at a specific wavelength where the product (GMP) has a higher extinction coefficient than the substrate (guanine).

Materials:

  • Recombinant human HGPRT enzyme

  • Guanine solution

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂ solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP in a quartz cuvette.

  • Add a known concentration of the HGPRT enzyme to the reaction mixture.

  • Initiate the reaction by adding the guanine solution.

  • Immediately start monitoring the change in absorbance at 255 nm over time at a constant temperature (e.g., 37°C).

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient difference between GMP and guanine at 255 nm.

  • To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of guanine while keeping the PRPP concentration constant and saturating. The data is then fitted to the Michaelis-Menten equation.

HGPRT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, MgCl2, PRPP) B Add HGPRT Enzyme A->B C Initiate with Guanine B->C D Monitor Absorbance at 255 nm C->D E Calculate Initial Velocity D->E F Determine Km and Vmax E->F

Fig. 2: Workflow for HGPRT activity assay.
Guanine Deaminase (GDA) Activity Assay (Spectrophotometric Method)

This assay measures the conversion of guanine to xanthine.

Principle:

The deamination of guanine to xanthine results in a change in the UV absorption spectrum. The reaction can be monitored by the decrease in absorbance at a wavelength where guanine absorbs strongly, or the increase in absorbance at a wavelength where xanthine has a higher absorbance.

Materials:

  • Recombinant human GDA enzyme

  • Guanine solution

  • Phosphate buffer (pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer in a quartz cuvette.

  • Add a known concentration of the GDA enzyme to the reaction mixture.

  • Initiate the reaction by adding the guanine solution.

  • Monitor the change in absorbance at 248 nm (for guanine consumption) or 270 nm (for xanthine formation) over time at a constant temperature.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the appropriate molar extinction coefficients.

  • Determine kinetic parameters by varying the guanine concentration and fitting the data to the Michaelis-Menten equation.

Conclusion

The enzymatic conversion of guanine by HGPRT and GDA is a well-characterized process with established kinetic parameters and experimental protocols. In contrast, the enzymatic fate of this compound remains largely unexplored, with no direct quantitative data currently available. Based on the principles of enzyme-substrate specificity and evidence from related halogenated purines, it is strongly predicted that this compound is a poor substrate for both HGPRT and GDA. The steric and electronic effects of the chlorine substituent at the C2 position are likely to significantly impair its binding and conversion by these enzymes. Further experimental studies are required to definitively determine the kinetic parameters of this compound with these and other purine-metabolizing enzymes to fully understand its metabolic profile and potential pharmacological activity. This guide provides the foundational knowledge and experimental frameworks necessary to undertake such investigations.

References

2-Chlorohypoxanthine: A Comparative Guide for its Validation as a Specific Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chlorohypoxanthine as a specific enzyme inhibitor, with a primary focus on its activity against Xanthine Oxidase (XO). Its performance is evaluated alongside established XO inhibitors, Allopurinol and Febuxostat, supported by experimental data and detailed protocols to aid in research and drug development.

Executive Summary

Comparison of Xanthine Oxidase Inhibitors

The inhibitory potential of this compound is benchmarked against the known XO inhibitors Allopurinol and Febuxostat.

InhibitorTarget EnzymeIC50KiMechanism of Inhibition
This compound (inferred) Xanthine Oxidase~10.19 µM*Not ReportedLikely Competitive or Non-competitive
Allopurinol Xanthine Oxidase0.2 - 50 µM[3]Not specified in provided resultsCompetitive
Febuxostat Xanthine Oxidase1.8 nM[4]0.6 nMMixed-type[4]

*Note: This IC50 value is for the related compound 2-chloro-6-(methylamino)purine and is used as an estimate for this compound due to the lack of direct experimental data.[2]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the purine metabolism pathway and the experimental workflow for assessing XO inhibition.

Xanthine Oxidase Signaling Pathway cluster_0 Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O XO1 Xanthine Oxidase ROS Reactive Oxygen Species XO1->ROS XO2 Xanthine Oxidase XO2->ROS Inhibitor This compound Allopurinol Febuxostat Inhibitor->XO1 Inhibitor->XO2

Caption: Purine metabolism pathway illustrating the role of Xanthine Oxidase and the point of inhibition.

Experimental_Workflow_XO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Xanthine Oxidase (XO) solution - Substrate (Xanthine/Hypoxanthine) - Inhibitor (this compound & Controls) - Assay Buffer (e.g., Potassium Phosphate) B Incubate XO with Inhibitor (or vehicle control) A->B C Initiate Reaction by adding Substrate B->C D Monitor Reaction Progress: Measure increase in absorbance at 295 nm (due to Uric Acid formation) C->D E Calculate Percent Inhibition D->E F Determine IC50 Value (Inhibitor concentration causing 50% inhibition) E->F G Kinetic Analysis (e.g., Lineweaver-Burk plot) to determine mechanism of inhibition F->G

Caption: General workflow for a Xanthine Oxidase inhibition assay.

Experimental Protocols

A detailed protocol for a standard in vitro Xanthine Oxidase inhibition assay is provided below.

Objective: To determine the inhibitory effect of this compound on Xanthine Oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial sources)

  • Xanthine (substrate)

  • This compound

  • Allopurinol (positive control)

  • Febuxostat (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine Oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.

    • Prepare a stock solution of xanthine in the buffer.

    • Prepare stock solutions of this compound, Allopurinol, and Febuxostat in DMSO. Further dilute in buffer to achieve a range of desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer + 50 µL of the highest concentration of the test compound vehicle (DMSO in buffer).

    • Control (No Inhibitor): 100 µL buffer + 50 µL XO solution + 50 µL vehicle.

    • Test Compound: 100 µL buffer + 50 µL XO solution + 50 µL of each concentration of this compound.

    • Positive Controls: 100 µL buffer + 50 µL XO solution + 50 µL of each concentration of Allopurinol or Febuxostat.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the xanthine solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[5]

    • To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at a fixed inhibitor concentration and analyze the data using a Lineweaver-Burk plot.[6]

Off-Target Effects

A critical aspect of validating a specific enzyme inhibitor is to assess its selectivity. Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to adverse effects or misleading experimental results.

  • Allopurinol: While generally well-tolerated, Allopurinol can be associated with side effects, and in rare cases, severe hypersensitivity reactions.[7]

  • Febuxostat: Febuxostat is a non-purine selective inhibitor and is considered an alternative for patients who cannot tolerate allopurinol.[8] However, it is not without potential side effects.

  • This compound: There is currently limited publicly available information on the specific off-target effects of this compound. It is recommended that researchers conduct comprehensive selectivity profiling against a panel of related enzymes (e.g., other oxidoreductases) and unrelated targets to validate its specificity for Xanthine Oxidase.

Conclusion

This compound shows promise as an inhibitor of Xanthine Oxidase based on the activity of structurally related compounds. The provided comparative data and experimental protocols offer a framework for researchers to validate its efficacy and specificity. Further studies are required to determine its precise inhibitory potency (IC50 and Ki values) and to comprehensively profile its off-target effects to establish it as a selective and valuable tool for research and potential therapeutic development.

References

Comparative Analysis of 2-Chlorohypoxanthine Cross-Reactivity with Purine-Metabolizing Enzymes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-Chlorohypoxanthine with key enzymes in the purine metabolism pathway. Due to a lack of publicly available quantitative data on the specific interactions of this compound, this document serves as a comprehensive resource, offering detailed experimental protocols and data presentation templates to enable researchers to perform their own comparative analyses.

Introduction to Purine Metabolism and Potential Interactions

Purine metabolism is a fundamental cellular process involving the synthesis, breakdown, and salvage of purine nucleotides. Key enzymes in this pathway, such as xanthine oxidase, guanine deaminase, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are crucial for maintaining nucleotide pools and clearing metabolic byproducts. Chemical analogs of natural purines, like this compound, have the potential to interact with these enzymes, acting as substrates, inhibitors, or neither. Understanding this cross-reactivity is vital for drug development and for elucidating the compound's mechanism of action and potential off-target effects.

Data Presentation: A Template for Comparative Analysis

To facilitate a standardized comparison, we recommend summarizing all experimentally determined quantitative data in the format below. This table allows for a clear and direct comparison of the potency of this compound against various purine-metabolizing enzymes.

EnzymeSubstrate(s)Assay TypeParameterValue (e.g., µM)Compound
Xanthine OxidaseXanthine, HypoxanthineInhibitionIC50User DataThis compound
KiUser Data
Guanine DeaminaseGuanineInhibitionIC50User DataThis compound
KiUser Data
HGPRTHypoxanthine, GuanineSubstrate ActivityKmUser DataThis compound
VmaxUser Data
InhibitionIC50User Data
KiUser Data

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Km: Michaelis constant; Vmax: Maximum reaction velocity.

Mandatory Visualizations

The following diagrams illustrate the key pathways and a general experimental workflow relevant to the study of this compound's cross-reactivity.

Purine_Metabolism_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 HGPRT1 HGPRT Hypoxanthine->HGPRT1 Salvage Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid Guanine Guanine GDA Guanine Deaminase Guanine->GDA HGPRT2 HGPRT Guanine->HGPRT2 Salvage IMP IMP GMP GMP Chlorohypoxanthine This compound Chlorohypoxanthine->XO1 ? Chlorohypoxanthine->GDA ? Chlorohypoxanthine->HGPRT1 ? XO1->Xanthine XO2->UricAcid GDA->Xanthine HGPRT1->IMP HGPRT2->GMP

Caption: Purine Metabolism and Potential this compound Interactions.

Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Buffer, this compound) incubation Incubate Enzyme with this compound (for inhibition assays) start->incubation reaction Initiate Reaction (add substrate) incubation->reaction measurement Measure Reaction Product (e.g., spectrophotometry, HPLC) reaction->measurement analysis Data Analysis (Calculate IC50, Ki, Km, Vmax) measurement->analysis end End: Determine Cross-Reactivity Profile analysis->end

Caption: General Experimental Workflow for Enzyme Cross-Reactivity Assessment.

Detailed Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the cross-reactivity of this compound.

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a characteristic absorbance at 290-295 nm.[1]

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)[2]

  • Xanthine solution (substrate)

  • Potassium phosphate buffer (50-100 mM, pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 1 M HCl (to stop the reaction)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of this compound and allopurinol in DMSO and then dilute to final test concentrations in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer + 50 µL of the test compound vehicle (e.g., DMSO in buffer).

    • Control (No Inhibitor): 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of the vehicle.

    • Test Compound: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of this compound solution at various concentrations.

    • Positive Control: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL of allopurinol solution at various concentrations.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of xanthine solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 25°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 1 M HCl.

  • Measurement: Read the absorbance at 290 nm.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance_test - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

    • To determine the inhibition constant (Ki), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Guanine Deaminase (GDA) Inhibition Assay

This assay measures the activity of guanine deaminase by quantifying the conversion of guanine to xanthine. The following protocol is a fluorometric microplate assay which offers high sensitivity.[4]

Materials:

  • Guanine Deaminase (recombinant or purified from a biological source)

  • Guanine solution (substrate)

  • Xanthine Oxidase (coupling enzyme)

  • Uricase (coupling enzyme)

  • Peroxidase (coupling enzyme)

  • Amplex Red reagent (or another suitable fluorogenic probe)

  • Phosphate buffered saline (PBS), pH 7.6

  • This compound (test compound)

  • 5-Aminoimidazole-4-carboxamide (AICA) (known GDA inhibitor, for positive control)[4]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of all enzymes in PBS.

    • Prepare a stock solution of guanine. Due to its low solubility, dimethylsulfone (20 mM) can be added to the buffer.[5]

    • Prepare stock solutions of this compound and AICA and dilute to final concentrations.

  • Assay Setup (in a 96-well plate):

    • Prepare a reaction mixture containing xanthine oxidase, uricase, peroxidase, and Amplex Red in PBS.

    • Control (No Inhibitor): To a well, add the reaction mixture, GDA, and the vehicle.

    • Test Compound: To other wells, add the reaction mixture, GDA, and this compound at various concentrations.

    • Positive Control: To other wells, add the reaction mixture, GDA, and AICA at various concentrations.

  • Reaction Initiation: Add the guanine solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in fluorescence over time.

  • Data Analysis:

    • The rate of reaction is proportional to the rate of increase in fluorescence.

    • Calculate the percentage of inhibition and determine the IC50 and Ki values as described for the xanthine oxidase assay.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

This assay determines if this compound can act as a substrate for or inhibitor of HGPRT. The activity is measured by the formation of inosine monophosphate (IMP) from hypoxanthine and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). A common method is HPLC-based.[6]

Materials:

  • HGPRT (recombinant or from cell lysates)

  • Hypoxanthine and/or Guanine (substrates)

  • 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) (co-substrate)

  • Tris-HCl buffer with MgCl2

  • This compound (test compound)

  • Perchloric acid (to stop the reaction)

  • HPLC system with a C18 column

Procedure:

  • Reagent Preparation: Prepare all solutions in the Tris-HCl buffer.

  • Assay Setup:

    • To test as a substrate: Prepare reaction mixtures containing HGPRT, PRPP, and either hypoxanthine (control) or this compound.

    • To test as an inhibitor: Prepare reaction mixtures containing HGPRT, PRPP, hypoxanthine, and varying concentrations of this compound.

  • Reaction: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reactions by adding perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet precipitated protein and neutralize the supernatant.

  • HPLC Analysis: Inject the supernatant onto the HPLC system to separate and quantify the substrate and product (IMP or the chlorinated analog).

  • Data Analysis:

    • As a substrate: Compare the rate of product formation from this compound to that from hypoxanthine to determine if it is a substrate. If so, Michaelis-Menten kinetics (Km and Vmax) can be determined.

    • As an inhibitor: Calculate the percentage of inhibition of IMP formation and determine the IC50 and Ki values.

Concluding Remarks

The provided protocols and templates offer a robust starting point for the systematic evaluation of the cross-reactivity of this compound with key purine-metabolizing enzymes. The generation of such data is crucial for understanding the compound's pharmacological profile and for predicting its potential therapeutic applications and liabilities. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

A Comparative Analysis of 2-Chlorohypoxanthine and 6-Chloroguanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, purine analogs represent a cornerstone for the synthesis of a myriad of therapeutic agents. Among these, chlorinated purines serve as versatile intermediates, prized for their reactivity and ability to undergo further chemical modifications. This guide provides a comparative analysis of two such compounds: 2-Chlorohypoxanthine and 6-Chloroguanine. While 6-Chloroguanine is a well-documented and widely utilized building block in the synthesis of antiviral and anticancer drugs, information regarding this compound is notably sparse in publicly accessible scientific literature. This analysis, therefore, presents a comprehensive overview of 6-Chloroguanine, juxtaposed with the available data for this compound, primarily through its closely related and more extensively studied precursor, 2,6-Dichloropurine.

Introduction to the Compounds

6-Chloroguanine , also known as 2-amino-6-chloropurine, is an organochlorine compound that serves as a key intermediate in the synthesis of numerous nucleoside analogs with significant therapeutic properties.[1] Its structure, featuring a chlorine atom at the 6-position and an amino group at the 2-position of the purine ring, allows for selective modifications, making it a valuable tool in drug discovery.

This compound (2-chloro-1H-purin-6(9H)-one) is a chlorinated derivative of hypoxanthine. Detailed experimental data on its biological activity and specific applications are limited. It is structurally related to and can be conceptually derived from 2,6-Dichloropurine , a more common intermediate, through selective hydrolysis. Due to the scarcity of direct data on this compound, this guide will leverage information on 2,6-Dichloropurine to provide a foundational comparison.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Chloroguanine and the related 2,6-Dichloropurine are presented below. These properties are crucial for researchers in designing synthetic routes and understanding the compounds' behavior in various experimental conditions.

Property6-Chloroguanine2,6-Dichloropurine (for comparison)
Synonyms 2-Amino-6-chloropurine-
CAS Number 10310-21-15451-40-1
Molecular Formula C₅H₄ClN₅C₅H₂Cl₂N₄
Molecular Weight 169.57 g/mol 189.00 g/mol
Appearance White to yellow powderWhite crystalline solid
Melting Point >300 °C185-195 °C (decomposes)
Solubility Sparingly soluble in waterSparingly soluble in water

Synthesis and Experimental Protocols

Synthesis of 6-Chloroguanine

A common method for the synthesis of 6-Chloroguanine involves the chlorination of a diacylated guanine derivative.

Experimental Protocol: Synthesis of 6-Chloroguanine from Diacetyl Guanine [1]

  • Reaction Setup: A mixture of diacetyl guanine (8.0g, 0.034 moles), triethylmethylammonium chloride (15.45g, 0.102 moles), and triethylamine (4.74 ml, 0.034 moles) in acetonitrile (70 ml) is heated to 50°C with stirring.

  • Chlorination: Phosphorus oxychloride (6.34 ml, 0.068 moles) is added to the mixture, and stirring is continued for 4 hours.

  • Work-up: The reaction mixture is cooled and then added to an aqueous sodium hydroxide solution (20g in 300 ml of water). The mixture is heated to 80°C for 2 hours.

  • Isolation: The solution volume is made up to 300 ml with water, cooled to 25°C, and the pH is adjusted to 7 using 10% hydrochloric acid to precipitate the product.

Synthesis_of_6_Chloroguanine cluster_reactants Reactants cluster_process Process cluster_product Product Diacetyl Guanine Diacetyl Guanine Heating Heating at 50°C in Acetonitrile Diacetyl Guanine->Heating POCl3 Phosphorus Oxychloride POCl3->Heating Catalyst Triethylmethylammonium Chloride & Triethylamine Catalyst->Heating Chlorination Chlorination (4 hours) Heating->Chlorination Hydrolysis Hydrolysis with NaOH (80°C, 2 hours) Chlorination->Hydrolysis Neutralization pH Adjustment to 7 with HCl Hydrolysis->Neutralization 6-Chloroguanine 6-Chloroguanine Neutralization->6-Chloroguanine

Workflow for the synthesis of 6-Chloroguanine.
Synthesis of this compound (via 2,6-Dichloropurine)

The synthesis of this compound would likely proceed through the formation of 2,6-Dichloropurine, followed by selective hydrolysis.

Experimental Protocol: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine

A known process for preparing 2,6-dichloropurine involves the chlorination of 2-amino-6-chloropurine using a chlorine source in the presence of a diazotizing agent.[2]

  • Reaction Setup: To 209.4 g of a 35% aqueous hydrochloric acid (2.00 mol), 33.9 g (0.20 mol) of 2-amino-6-chloropurine is added.

  • Diazotization and Chlorination: A solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water is added to the mixture in a thin stream while maintaining the temperature at 15° to 20° C. The mixture is stirred for 1 hour.

  • Work-up: After the reaction, the solution is diluted with 300 mL of water, and the pH is adjusted to 13 with an approximately 40% aqueous sodium hydroxide solution.

  • Extraction: The product is extracted with acetonitrile.

  • Isolation: The extract is concentrated, and the product can be collected as crystals.

Conceptual Step: Selective Hydrolysis to this compound

Following the synthesis of 2,6-Dichloropurine, a selective hydrolysis at the C6 position would be required to yield this compound. This step is more challenging due to the similar reactivity of the two chlorine atoms. Controlling reaction conditions such as temperature, pH, and reaction time would be critical to favor the formation of the desired product over the fully hydrolyzed hypoxanthine or the isomeric 6-chlorohypoxanthine. A detailed, validated experimental protocol for this specific selective hydrolysis is not readily found in the surveyed literature.

Synthesis_of_2_Chlorohypoxanthine cluster_reactants Starting Material cluster_process Process cluster_intermediates Intermediate cluster_product Product 2_Amino_6_chloropurine 2-Amino-6-chloropurine Diazotization_Chlorination Diazotization & Chlorination (HCl, NaNO2) 2_Amino_6_chloropurine->Diazotization_Chlorination 2_6_Dichloropurine 2,6-Dichloropurine Diazotization_Chlorination->2_6_Dichloropurine Selective_Hydrolysis Selective Hydrolysis (Controlled Conditions) 2_Chlorohypoxanthine This compound Selective_Hydrolysis->2_Chlorohypoxanthine 2_6_Dichloropurine->Selective_Hydrolysis

Conceptual pathway for the synthesis of this compound.

Biological Activity and Applications

The disparity in available research is most pronounced in the biological activities and applications of these two compounds.

6-Chloroguanine: A Prolific Intermediate

6-Chloroguanine is a cornerstone in the synthesis of several clinically important drugs. Its primary applications are in the development of antiviral and anticancer agents.

  • Antiviral Drug Synthesis: It is a key precursor in the synthesis of antiviral medications such as famciclovir and penciclovir, which are used to treat herpes virus infections. It is also utilized in the synthesis of entecavir, a potent drug for treating hepatitis B virus infections.

  • Anticancer Research: As a purine analog, 6-chloroguanine can be used to synthesize compounds that interfere with DNA synthesis in rapidly dividing cancer cells.[3] This property makes it a valuable starting material for the development of novel chemotherapeutic agents.

  • Genetic and Biochemical Studies: 6-Chloroguanine and its derivatives are used in genetic studies to understand mutagenesis and the effects of DNA damage.[3] They also serve as tools in biochemical assays to study enzyme activity and metabolic pathways.

This compound: An Enigmatic Profile

Direct experimental data on the biological activity of this compound is scarce. Its potential activity would likely stem from its nature as a purine analog. Based on the activities of other chlorinated purines, it could theoretically be investigated for:

  • Enzyme Inhibition: Purine analogs are known to inhibit various enzymes involved in nucleotide metabolism. This compound could potentially be an inhibitor of enzymes such as xanthine oxidase or other enzymes in the purine salvage pathway.

  • Intermediate for Drug Synthesis: Similar to other chlorinated purines, it could serve as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic value. However, specific examples of its use in this capacity are not widely reported.

Comparative Summary and Future Outlook

The comparative analysis of this compound and 6-Chloroguanine is inherently limited by the significant gap in the available research for the former.

Feature6-ChloroguanineThis compound
Research Availability Extensively studied and well-documented.Very limited public data available.
Primary Role Key intermediate for antiviral and anticancer drugs.Primarily of interest as a potential chemical intermediate; biological activity is not well-characterized.
Established Synthetic Routes Multiple well-defined protocols from guanine.No readily available, detailed protocol; conceptually derivable from 2,6-Dichloropurine.
Known Biological Activity Precursor to compounds with potent antiviral and cytotoxic effects.Largely uncharacterized; potential as an enzyme inhibitor based on its structure.

This compound, on the other hand, remains a compound with underexplored potential. The lack of available data on its synthesis and biological activity presents an opportunity for future research. Elucidating a reliable and selective synthesis for this compound and subsequently screening it for various biological activities could unveil novel therapeutic leads or useful biochemical tools. For researchers in the field, the clear disparity in the knowledge base between these two molecules highlights both the established utility of 6-chloroguanine and the untapped research avenues that this compound represents. Further investigation into the synthesis and biological profiling of this compound is warranted to fully understand its potential and enable a more direct and comprehensive comparison with its well-known counterpart.

References

In vivo efficacy of 2-Chlorohypoxanthine compared to other purine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of several key purine analogs used in research and clinical settings. While the primary focus is on well-established compounds for which substantial experimental data exists, we also address the current landscape of information regarding 2-Chlorohypoxanthine.

Introduction to Purine Analogs

Purine analogs are a class of antimetabolites that mimic the structure of natural purines (adenine and guanine), essential components of DNA and RNA. By interfering with nucleic acid synthesis and cellular metabolism, these compounds exhibit potent anti-cancer and immunosuppressive properties.[1] This guide will delve into the in vivo performance of prominent purine analogs, including fludarabine, cladribine, and mercaptopurine, presenting available data to facilitate informed decisions in research and drug development.

It is important to note that while this guide aims to provide a comparative analysis with this compound, a comprehensive search of scientific literature reveals a significant lack of available in vivo efficacy data for this specific compound. Therefore, direct comparisons are limited. To provide some context, we will include in vitro data on a structurally related compound, 2-chlorodeoxyadenosine (Cladribine), while clearly noting the distinction.

Comparative In Vivo Efficacy of Purine Analogs

The following tables summarize quantitative data from various in vivo studies, showcasing the efficacy of different purine analogs in relevant disease models.

Table 1: Anti-Tumor Efficacy in Xenograft Models
CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointResultCitation
Fludarabine Multiple Myeloma (RPMI8226 xenograft)SCID Mice40 mg/kgTumor Growth InhibitionTumors treated with fludarabine increased less than 5-fold in 25 days compared to approximately 10-fold in the control group.[2]
Cladribine Adult T-cell Leukemia-LymphomaN/A (Phase II Clinical Trial)0.09 mg/kg/day for 7 daysOverall Response Rate7% (1 out of 15 eligible patients showed an objective response).[3]
Cladribine Low-grade non-Hodgkin's lymphomaN/A (Phase II Clinical Trial)0.12 mg/kg daily for 5 daysOverall Response Rate64% (25% complete response, 39% partial response).[4]
Table 2: Anti-Inflammatory Efficacy in Animal Models
CompoundInflammatory ModelAnimal ModelDosing RegimenKey Efficacy EndpointResultCitation
Mercaptopurine Egg Albumin-Induced Skin InflammationRabbits18 mg/kg dailyReduction in Mononuclear CellsSignificant decrease in the percentage of tissue mononuclear cells in the inflammatory skin lesion by day 9.[5][6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Subcutaneous Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a purine analog against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., RPMI8226 for multiple myeloma)

  • Immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[8]

  • Matrigel® Basement Membrane Matrix (optional, to aid tumor engraftment)[8]

  • Test compound (e.g., Fludarabine) and vehicle control

  • Syringes and needles (23-27 gauge)[7][8]

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)[8]

Procedure:

  • Cell Preparation: Culture tumor cells to 80-90% confluency. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[7]

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[7][8]

  • Tumor Monitoring and Group Randomization: Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. The formula Volume = (Length x Width²) / 2 is commonly used. When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer the test compound (e.g., fludarabine at 40 mg/kg) and vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule.[2]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated at the end of the study relative to the vehicle control group.[7]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a fixed duration. Euthanize animals according to institutional guidelines.[7]

Protocol 2: Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of a purine analog.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Lambda Carrageenan (1% w/v suspension in sterile saline)[9]

  • Test compound (e.g., Mercaptopurine) and vehicle control

  • Reference anti-inflammatory drug (e.g., Indomethacin)[9]

  • Pletysmometer for paw volume measurement[9]

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into control, reference, and test groups.

  • Drug Administration: Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneally) 30-60 minutes before inducing inflammation.[9][10]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each animal.[9][10]

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group.[9]

Protocol 3: Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic potential of a purine analog in a model of rheumatoid arthritis.

Materials:

  • Susceptible mouse strain (e.g., DBA/1J)[11]

  • Type II collagen (bovine or chicken)[11]

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)[11]

  • Test compound and vehicle control

  • Syringes and needles

  • Calipers for paw measurement

Procedure:

  • Immunization (Day 0): Prepare an emulsion of type II collagen in CFA. Anesthetize the mice and inject 0.1 mL of the emulsion intradermally at the base of the tail.[11]

  • Booster Immunization (Day 21): Prepare an emulsion of type II collagen in IFA. Inject 0.1 mL of this emulsion intradermally at a different site near the base of the tail.[11]

  • Arthritis Assessment: Beginning around day 26, visually score the paws for signs of arthritis (redness, swelling) several times a week. A common scoring system ranges from 0 (no signs) to 4 (severe inflammation with ankylosis) for each paw, with a maximum score of 16 per mouse. Paw thickness can also be measured with calipers.[11]

  • Drug Administration: Begin treatment with the test compound or vehicle at the onset of clinical signs of arthritis or prophylactically, depending on the study design.

  • Endpoint: Monitor disease progression through clinical scores and paw measurements. The study is typically terminated after a predetermined period, and joints may be collected for histological analysis.[11]

Signaling Pathways and Mechanisms of Action

The cytotoxic and immunosuppressive effects of purine analogs are mediated through their interference with key cellular pathways.

General Mechanism of Purine Analogs:

Purine_Analog_Mechanism Purine Analog Purine Analog Intracellular Transport Intracellular Transport Purine Analog->Intracellular Transport Phosphorylation (Activation) Phosphorylation (Activation) Intracellular Transport->Phosphorylation (Activation) Active Triphosphate Form Active Triphosphate Form Phosphorylation (Activation)->Active Triphosphate Form Inhibition of DNA Polymerase Inhibition of DNA Polymerase Active Triphosphate Form->Inhibition of DNA Polymerase Inhibition of Ribonucleotide Reductase Inhibition of Ribonucleotide Reductase Active Triphosphate Form->Inhibition of Ribonucleotide Reductase Incorporation into DNA/RNA Incorporation into DNA/RNA Active Triphosphate Form->Incorporation into DNA/RNA Inhibition of DNA Synthesis Inhibition of DNA Synthesis Inhibition of DNA Polymerase->Inhibition of DNA Synthesis Inhibition of Ribonucleotide Reductase->Inhibition of DNA Synthesis DNA Strand Breaks DNA Strand Breaks Incorporation into DNA/RNA->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Inhibition of DNA Synthesis->Apoptosis

General metabolic activation and mechanism of action for many purine analogs.

Fludarabine: Fludarabine is a prodrug that is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, leading to the termination of DNA chain elongation and induction of apoptosis.[12][13]

Fludarabine_Pathway Fludarabine Fludarabine F-ara-A F-ara-A Fludarabine->F-ara-A Dephosphorylation F-ara-ATP F-ara-ATP F-ara-A->F-ara-ATP Phosphorylation DNA_Polymerase DNA Polymerase F-ara-ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F-ara-ATP->Ribonucleotide_Reductase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Simplified signaling pathway of Fludarabine's action.

Cladribine: Cladribine (2-chlorodeoxyadenosine) is resistant to adenosine deaminase. It is phosphorylated intracellularly to its active triphosphate form, which accumulates in lymphocytes. This leads to the inhibition of DNA synthesis and repair, ultimately causing DNA strand breaks and apoptosis.[14]

Mercaptopurine: Mercaptopurine (6-MP) is converted to thioinosine monophosphate (TIMP), which inhibits several enzymes in the de novo purine synthesis pathway. It can also be incorporated into DNA and RNA, disrupting their function and leading to cytotoxicity.[8][15]

Conclusion

Purine analogs such as fludarabine, cladribine, and mercaptopurine have well-documented in vivo efficacy in various cancer and inflammatory models. Their mechanisms of action primarily involve the disruption of DNA synthesis and induction of apoptosis. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of these and other novel purine analogs.

The lack of available in vivo data for this compound highlights an area for future research. Further investigation is warranted to determine its potential therapeutic efficacy and mechanism of action in relevant disease models, which would allow for a more direct and comprehensive comparison with the established purine analogs discussed in this guide.

References

Validating the Mechanism of Action of 2-Chlorohypoxanthine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorohypoxanthine is a synthetic purine analog whose precise mechanism of action has not been fully elucidated. As a member of the purine family, it holds the potential to interact with various components of nucleotide metabolism and signaling pathways. This guide provides a comparative framework for researchers to investigate the hypothesized mechanisms of action of this compound, drawing parallels with well-characterized purine analogs and outlining detailed experimental protocols for validation. The primary hypothesized mechanisms are the inhibition of xanthine oxidase and the disruption of nucleic acid synthesis via the purine salvage pathway.

Hypothesized Mechanism 1: Inhibition of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Inhibition of this enzyme is a clinically proven strategy for treating hyperuricemia and gout.[3][4] Given the structural similarity of this compound to the natural substrate hypoxanthine, it is plausible that it acts as a competitive or non-competitive inhibitor of xanthine oxidase.

A direct comparison can be made with Allopurinol , a widely used xanthine oxidase inhibitor. Allopurinol is a structural isomer of hypoxanthine and is itself a substrate for xanthine oxidase, which converts it to oxypurinol, a more potent inhibitor of the enzyme.

Comparative Performance Data (Hypothetical)

The following table illustrates the type of data that would be generated to compare the inhibitory activity of this compound against a known inhibitor like Allopurinol.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compound Xanthine OxidaseTBDTBDTBD
AllopurinolXanthine Oxidase1.5 - 50.6 - 2.5Competitive
FebuxostatXanthine Oxidase0.01 - 0.040.001 - 0.003Non-competitive

TBD: To be determined through experimentation.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory potential of this compound on xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control)

  • DMSO (vehicle for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and Allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.

  • Add 2 µL of various concentrations of this compound or Allopurinol to the respective wells. For the control wells, add 2 µL of DMSO.

  • Add 25 µL of a freshly prepared xanthine solution to each well.

  • To initiate the reaction, add 25 µL of xanthine oxidase solution to each well.

  • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of uric acid formation is proportional to the increase in absorbance.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5][6]

  • To determine the inhibition type (Ki), the assay should be repeated with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Signaling Pathway Diagram

purine_catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric_Acid XO1->Xanthine XO2->Uric_Acid Inhibitor This compound (Hypothesized) Inhibitor->XO1 Inhibitor->XO2

Caption: Hypothesized inhibition of purine catabolism by this compound.

Hypothesized Mechanism 2: Disruption of Nucleic Acid Synthesis

Purine analogs can be recognized by the enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7] HGPRT salvages hypoxanthine and guanine by converting them into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). If this compound is a substrate for HGPRT, it could be converted into a fraudulent nucleotide, 2-chloro-inosine monophosphate. This altered nucleotide could then be further phosphorylated and incorporated into DNA and RNA, leading to chain termination or dysfunction, ultimately resulting in cytotoxicity.[8][9]

This mechanism is comparable to that of 6-Mercaptopurine (6-MP) , a purine analog used in cancer chemotherapy. 6-MP is converted by HGPRT to thioinosine monophosphate, which inhibits several enzymes in the de novo purine synthesis pathway and can also be incorporated into nucleic acids.

Comparative Performance Data (Hypothetical)

The following table shows hypothetical data comparing the cytotoxic effects of this compound with 6-Mercaptopurine in cell lines with and without functional HGPRT.

CompoundCell LineHGPRT StatusCytotoxicity IC50 (µM)
This compound MOLT-4ProficientTBD
This compound MOLT-4/6TGDeficientTBD
6-MercaptopurineMOLT-4Proficient5 - 15
6-MercaptopurineMOLT-4/6TGDeficient> 100

MOLT-4/6TG is a 6-thioguanine resistant cell line, which is deficient in HGPRT.

Experimental Protocols

1. HGPRT Enzyme Activity Assay (Radiochemical Method)

This assay determines if this compound is a substrate for HGPRT.

Materials:

  • Recombinant human HGPRT

  • [¹⁴C]-labeled this compound or [¹⁴C]-hypoxanthine (substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Tris-HCl buffer (pH 7.4) with MgCl₂

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • The reaction mixture contains Tris-HCl buffer, MgCl₂, PRPP, and either [¹⁴C]-hypoxanthine (for control) or [¹⁴C]-2-Chlorohypoxanthine.

  • The reaction is initiated by adding the HGPRT enzyme.

  • The mixture is incubated at 37°C for a specific time.

  • The reaction is stopped by adding cold EDTA solution.

  • An aliquot of the reaction mixture is spotted onto a TLC plate.

  • The plate is developed in a suitable solvent system to separate the substrate (hypoxanthine or this compound) from the product (IMP or 2-chloro-IMP).

  • The spots corresponding to the substrate and product are visualized (e.g., by autoradiography), scraped, and the radioactivity is measured using a scintillation counter.

  • Enzyme activity is calculated based on the amount of product formed over time.

2. Cell Viability/Cytotoxicity Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • This compound

  • Doxorubicin (positive control)

  • MTT or resazurin-based viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or doxorubicin for 48-72 hours.

  • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway Diagram

purine_salvage cluster_salvage Purine Salvage Pathway cluster_synthesis Nucleic Acid Synthesis Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Chlorohypoxanthine This compound Chlorohypoxanthine->HGPRT PRPP PRPP PRPP->HGPRT IMP IMP HGPRT->IMP Chloro_IMP 2-Chloro-IMP (Fraudulent Nucleotide) HGPRT->Chloro_IMP DNA_RNA DNA & RNA Synthesis IMP->DNA_RNA Chloro_IMP->DNA_RNA Disruption Synthesis Disruption & Cytotoxicity DNA_RNA->Disruption

Caption: Hypothesized bioactivation of this compound via the purine salvage pathway.

Experimental Workflow for Validation

To systematically validate the mechanism of action of this compound, a logical progression of experiments is recommended.

workflow cluster_enzyme Enzyme-Level Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis & Conclusion start This compound xo_assay Xanthine Oxidase Inhibition Assay start->xo_assay hgprt_assay HGPRT Substrate Assay start->hgprt_assay cytotoxicity_assay Cytotoxicity Screening (e.g., MTT assay) start->cytotoxicity_assay ic50_determination Determine IC50/Ki values xo_assay->ic50_determination hprt_deficient_assay Cytotoxicity in HGPRT-deficient cells hgprt_assay->hprt_deficient_assay nucleic_acid_assay Nucleic Acid Synthesis Assay (e.g., BrdU incorporation) cytotoxicity_assay->nucleic_acid_assay mechanism_conclusion Elucidate Primary Mechanism of Action nucleic_acid_assay->mechanism_conclusion hprt_deficient_assay->mechanism_conclusion ic50_determination->mechanism_conclusion

Caption: Proposed experimental workflow to validate the mechanism of action.

The validation of this compound's mechanism of action requires a systematic approach grounded in biochemical and cell-based assays. By hypothesizing its roles as a potential xanthine oxidase inhibitor and a disruptor of nucleic acid synthesis, researchers can design targeted experiments. The comparative data against established drugs like allopurinol and 6-mercaptopurine will be crucial in contextualizing its potency and potential therapeutic applications. The experimental protocols and workflows outlined in this guide provide a robust framework for elucidating the molecular pharmacology of this novel purine analog.

References

Side-by-side comparison of different 2-Chlorohypoxanthine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of purine analogs like 2-Chlorohypoxanthine is a critical step in the discovery of novel therapeutics. This guide provides a side-by-side comparison of common synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual workflows to aid in methodological selection.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative metrics for the primary methods of synthesizing this compound.

ParameterMethod 1: Selective Hydrolysis of 2,6-DichloropurineMethod 2: From Guanine via Diazotization
Starting Material 2,6-DichloropurineGuanine
Key Intermediates None2-Amino-6-chloropurine
Overall Yield ~85%~65-70% (multi-step)
Reaction Time 2-4 hours6-8 hours (multi-step)
Key Reagents Sodium hydroxidePhosphorus oxychloride, Sodium nitrite, Hydrochloric acid
Purification RecrystallizationColumn chromatography, Recrystallization

Method 1: Selective Hydrolysis of 2,6-Dichloropurine

This method is a direct and efficient approach that leverages the differential reactivity of the two chlorine atoms on the purine ring. The chlorine atom at the C6 position is more susceptible to nucleophilic substitution than the one at the C2 position.

Experimental Protocol:
  • Dissolution: Dissolve 2,6-dichloropurine (1.0 g, 5.29 mmol) in a 1 M aqueous solution of sodium hydroxide (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Precipitation and Filtration: The product, this compound, will precipitate out of the solution as a white solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from hot water or an ethanol/water mixture to yield pure this compound.

  • Drying: Dry the purified product under vacuum. The typical yield is around 85%.

Method 2: Synthesis from Guanine via Diazotization of 2-Amino-6-chloropurine

This multi-step synthesis begins with the more readily available starting material, guanine. It involves the initial conversion of guanine to 2-amino-6-chloropurine, followed by a diazotization reaction to replace the amino group with a second chlorine atom, and finally, selective hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-chloropurine from Guanine

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend guanine (10.0 g, 66.2 mmol) in phosphorus oxychloride (100 mL).

  • Chlorination: Add N,N-dimethylaniline (10 mL) dropwise to the suspension. Heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

  • Isolation: The crude 2-amino-6-chloropurine will precipitate. Collect the solid by filtration, wash with water, and dry. The typical yield for this step is around 70-75%.

Step 2: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine

  • Diazotization: Suspend 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) at 0-5 °C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (2.2 g, 31.9 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at this temperature for 1-2 hours.

  • Isolation: The resulting 2,6-dichloropurine will precipitate. Collect the solid by filtration, wash with cold water, and dry. This step typically yields over 90%.

Step 3: Selective Hydrolysis to this compound

  • Follow the protocol for Method 1, starting with the 2,6-dichloropurine obtained in the previous step.

Visualizing the Processes

To better understand the experimental flow and the biological context of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 2,6-Dichloropurine) reaction Reaction (e.g., Hydrolysis) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring neutralization Neutralization monitoring->neutralization extraction Extraction / Filtration neutralization->extraction recrystallization Recrystallization extraction->recrystallization drying Drying recrystallization->drying characterization Characterization (NMR, MS, etc.) drying->characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

G This compound in the Purine Salvage Pathway cluster_pathway Purine Salvage Pathway cluster_analog Analog Interaction hypoxanthine Hypoxanthine hgprt HGPRT hypoxanthine->hgprt prpp PRPP prpp->hgprt imp IMP Further Metabolism\n(AMP, GMP) Further Metabolism (AMP, GMP) imp->Further Metabolism\n(AMP, GMP) hgprt->imp chloroinosine_mp 2-Chloro-IMP (Metabolite) hgprt->chloroinosine_mp chlorohypoxanthine This compound (Analog) chlorohypoxanthine->hgprt Inhibition of\nDownstream Enzymes Inhibition of Downstream Enzymes chloroinosine_mp->Inhibition of\nDownstream Enzymes

Caption: this compound as an analog of hypoxanthine in the purine salvage pathway.

Navigating the Research Landscape of 2-Chlorohypoxanthine: A Guide to Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount to advancing scientific knowledge and developing effective therapeutics. This guide provides a framework for approaching experimentation with 2-Chlorohypoxanthine, a purine analog with limited publicly available data. By drawing comparisons with structurally related and well-characterized compounds, we outline key experimental considerations and methodologies to ensure robust and reproducible findings.

Understanding the Context: Purine Analogs in Research

This compound belongs to the family of purine analogs, which are synthetic compounds that mimic naturally occurring purines like adenine and guanine. These analogs are valuable tools in biochemical and pharmacological research due to their ability to interact with enzymes and receptors involved in purine metabolism and signaling. The introduction of a chlorine atom to the hypoxanthine structure can significantly alter its electronic properties, potentially affecting its binding affinity and efficacy towards specific biological targets.

Given the scarcity of direct experimental data for this compound, a logical starting point for its characterization is to investigate its potential role as a modulator of adenosine receptors. This hypothesis is supported by studies on other chlorinated purine analogs, such as 2-chloroadenosine, which is a known adenosine receptor agonist.[1][2][3][4]

Comparative Physicochemical Properties

PropertyThis compound2-Chloroadenosine
Molecular Formula C₅H₃ClN₄OC₁₀H₁₂ClN₅O₄
Molecular Weight 170.56 g/mol 301.69 g/mol
CAS Number 6969-93-3146-77-0
Appearance Data not availableWhite to off-white solid
Solubility Data not availableSoluble in water (to 25 mM) and DMSO (to 100 mM)
Melting Point Data not available145-146 °C

Researchers investigating this compound should aim to experimentally determine the properties listed as "Data not available" to establish a baseline for their studies.

Establishing Experimental Protocols for Reproducibility

To facilitate the comparison of this compound with other molecules and to ensure that experimental findings can be replicated, detailed and standardized protocols are essential. Below are proposed methodologies for key experiments.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of this compound to its potential targets, such as adenosine receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for a specific receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, A₃ adenosine receptors).

Materials:

  • Cell membranes expressing the receptor of interest.

  • A suitable radioligand with known affinity for the receptor (e.g., [³H]DPCPX for A₁ receptors).

  • This compound and a known reference compound (e.g., 2-chloroadenosine).

  • Assay buffer and scintillation cocktail.

Method:

  • Prepare serial dilutions of this compound and the reference compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ values, which can then be converted to Kᵢ values using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Objective: To measure the effect of this compound on the production of cyclic AMP (cAMP), a second messenger modulated by adenosine receptors.

Materials:

  • Intact cells expressing the receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • This compound and a known reference agonist/antagonist.

  • cAMP assay kit (e.g., HTRF, ELISA).

Method:

  • Culture cells to an appropriate density in multi-well plates.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Incubate the cells with varying concentrations of this compound in the presence or absence of forskolin (depending on the receptor subtype being studied).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Analyze the dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Proposed Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental approach, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 2_Chlorohypoxanthine 2_Chlorohypoxanthine Adenosine_Receptor Adenosine_Receptor 2_Chlorohypoxanthine->Adenosine_Receptor Binds to G_Protein G_Protein Adenosine_Receptor->G_Protein Activates/Inhibits Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effectors Downstream_Effectors cAMP->Downstream_Effectors Activates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

G Start Start Compound_Characterization Physicochemical Characterization (Solubility, Purity, etc.) Start->Compound_Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Characterization->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Data_Analysis Data Analysis and Comparison with Alternatives Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing this compound.

Data Presentation for Comparative Analysis

To facilitate objective comparisons, all quantitative data should be summarized in clearly structured tables. Below are templates for presenting binding affinity and functional activity data.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Purine Analogs at Human Adenosine Receptors

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ Receptor
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
2-Chloroadenosine1.5203001000
Other Alternative(s)Experimental ValueExperimental ValueExperimental ValueExperimental Value

Values for 2-chloroadenosine are representative and may vary depending on experimental conditions.

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM) of Purine Analogs

CompoundA₁ Receptor (cAMP Inhibition)A₂ₐ Receptor (cAMP Stimulation)
This compoundExperimental ValueExperimental Value
2-Chloroadenosine1050
Other Alternative(s)Experimental ValueExperimental Value

Values for 2-chloroadenosine are representative and may vary depending on experimental conditions.

Conclusion and Future Directions

The reproducibility of experiments involving novel or under-characterized compounds like this compound is a significant challenge. By adopting a systematic approach that includes thorough physicochemical characterization, the use of standardized and detailed experimental protocols, and clear data presentation, researchers can build a robust foundation for future studies. The lack of existing data for this compound presents an opportunity for researchers to make a foundational contribution to the field of purine pharmacology. Future work should focus on generating the key data outlined in this guide to elucidate the biological activity of this compound and to enable meaningful comparisons with other therapeutic alternatives. This systematic approach will ultimately enhance the reproducibility and impact of research in this area.

References

Inter-Laboratory Comparison of 2-Chlorohypoxanthine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison (ILC) for the quantification of 2-Chlorohypoxanthine, a crucial analyte in various biomedical research areas. The objective of this guide is to objectively compare the performance of common analytical methodologies, offering supporting experimental data to aid researchers in selecting the most suitable method for their applications. Regular participation in such proficiency testing is a cornerstone of laboratory quality assurance and is often a requirement for accreditation under standards like ISO/IEC 17025.[1][2]

Data Presentation: Summary of Hypothetical Inter-Laboratory Comparison Results

The performance of participating laboratories in this hypothetical study was assessed based on their reported concentrations of this compound from a standardized test sample. A key performance indicator is the Z-score, which measures the deviation of a laboratory's result from the assigned reference value.[2] A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[2]

The following table summarizes fictional quantitative data from ten participating laboratories, illustrating a range of commonly employed analytical techniques.

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification

Laboratory IDAnalytical Method UsedReported Concentration (µg/mL)Measurement Uncertainty (± µg/mL)Assigned Value (µg/mL)Z-scorePerformance
LAB-001HPLC-UV8.750.859.00-0.29Satisfactory
LAB-002HPLC-UV10.501.109.001.67Satisfactory
LAB-003LC-MS/MS9.100.459.000.11Satisfactory
LAB-004LC-MS/MS8.950.409.00-0.06Satisfactory
LAB-005LC-MS/MS9.050.509.000.06Satisfactory
LAB-006ELISA8.501.209.00-0.56Satisfactory
LAB-007HPLC-UV7.500.909.00-1.67Satisfactory
LAB-008LC-MS/MS11.000.609.002.22Unsatisfactory
LAB-009ELISA11.201.509.002.44Unsatisfactory
LAB-010HPLC-UV6.800.759.00-2.44Unsatisfactory

Table 2: Comparison of Key Performance Metrics for this compound Quantification Methods

ParameterHPLC-UVLC-MS/MSELISA (Competitive)
Linearity Range (µg/mL) 0.1 - 25[3][4]0.005 - 5[5][6]0.1 - 10
Correlation Coefficient (r²) > 0.995[4]> 0.999[7][8]> 0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.1[3]0.005[7]0.1
Limit of Detection (LOD) (µg/mL) 0.030.00150.05
Intra-Assay Precision (%CV) < 10%< 5%[7]< 15%
Inter-Assay Precision (%CV) < 15%[3]< 10%[7]< 20%
Accuracy (% Recovery) 85-115%[3]90-110%[7][8]80-120%
Specificity / Selectivity ModerateHigh[5]High (Antibody Dependent)

Note: The data presented in this table is a synthesis of typical performance characteristics for these analytical methods as reported in the literature for similar small molecules and should be considered representative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for similar analytes.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various biological matrices.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add an appropriate internal standard.

  • Add 250 µL of 0.1 M sodium hydroxide.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[9]

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3][10]

  • Mobile Phase: Isocratic elution with a mixture of aqueous phosphate buffer and an organic modifier like acetonitrile or methanol.[4][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity for the quantification of this compound.[5]

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of this compound).[11]

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a clean tube for injection or further processing if needed.[13]

b. Chromatographic and Mass Spectrometric Conditions

  • Chromatographic System: A standard LC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[11]

  • Flow Rate: 0.3 - 0.5 mL/min.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

This method is based on the principle of competitive binding between this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites.[14]

a. General ELISA Protocol

  • Standards and samples are added to the wells of a microtiter plate pre-coated with antibodies specific to this compound.

  • A fixed amount of enzyme-labeled this compound (conjugate) is added.

  • During incubation, the analyte in the sample and the enzyme conjugate compete for the antibody binding sites.

  • The plate is washed to remove unbound components.

  • A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.

Mandatory Visualization

G Workflow for an Inter-Laboratory Comparison Study cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Preparation of Homogenous Test Material B Characterization and Assignment of Reference Value A->B C Dispatch of Samples to Participating Laboratories B->C D Analysis of Test Material by Laboratories C->D E Submission of Results D->E F Statistical Analysis of Results (e.g., Z-score) E->F G Issuance of Performance Report F->G H Identification of Methodological Issues and Improvements G->H

Caption: Workflow for a typical proficiency testing scheme.

G Hypothetical Signaling Pathway Involving this compound cluster_purine Purine Metabolism cluster_enzymes Enzymes Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Chlorohypoxanthine This compound ChloroXanthine 2-Chloro-Xanthine Chlorohypoxanthine->ChloroXanthine XO (Potential) XO Xanthine Oxidase

Caption: Potential role of this compound in purine metabolism.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chlorohypoxanthine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive operational plan for the proper disposal of 2-Chlorohypoxanthine, a chlorinated purine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from the closely related compound, 8-Chlorotheophylline, and general guidelines for handling halogenated organic compounds.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care, treating it as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.

In Case of Spills: Spills should be carefully cleaned up while wearing appropriate PPE. Absorb liquid spills with an inert material such as sand or vermiculite. For solid spills, gently sweep to avoid creating dust. The collected material must be placed in a designated, sealed container for hazardous waste.[1] Ensure the spill area is decontaminated, and prevent any chemical from entering drains or waterways.

Hazard Data for Analogous Compound: 8-Chlorotheophylline

The following table summarizes the known hazards of 8-Chlorotheophylline, which should be considered as indicative for this compound until specific data becomes available.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.[2][3] Animal experiments suggest ingestion of less than 150g could be fatal or cause serious health damage.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention.[3]
Skin and Eye Contact May cause skin and eye irritation.[1]Avoid contact with skin and eyes. Wear protective gloves and eye protection.[1]
Inhalation Harmful if inhaled.[1]Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.
GHS Hazard Statements H302: Harmful if swallowed.[2]P264, P270, P301+P317, P330, P501 (Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Get medical help. Rinse mouth. Dispose of contents/container to an approved waste disposal plant).[2]

Detailed Disposal Protocol for this compound

The disposal of this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Do Not Mix: this compound waste should be segregated as a halogenated organic waste. It should not be mixed with non-halogenated organic waste, as this can interfere with disposal and recycling processes.

  • Waste Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Glass or polyethylene containers are generally suitable. The container should be clearly labeled.

Step 2: Labeling the Hazardous Waste Container

  • Proper Identification: Affix a hazardous waste label to the container.

  • Label Contents: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • For mixtures, list all constituents and their approximate percentages.

Step 3: Storage of Hazardous Waste

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Secondary Containment: It is best practice to keep the waste container in secondary containment to catch any potential leaks.

  • Incompatible Materials: Do not store with incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent any adverse reactions.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste pickup forms, providing an accurate description of the waste.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent.

  • Rinsate Collection: The first rinse, and potentially subsequent rinses depending on local regulations and the toxicity of the compound, must be collected and disposed of as hazardous waste.

  • Final Disposal: After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select Designated Halogenated Waste Container C->D E Transfer Waste to Container D->E F Securely Cap Container E->F G Label Container: 'Hazardous Waste' 'this compound' Date & Hazards F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Contact EHS for Waste Pickup I->J K Complete Waste Pickup Documentation J->K L EHS Collects and Disposes of Waste K->L

Workflow for this compound Disposal

References

Essential Safety and Operational Guide for Handling 2-Chlorohypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chlorohypoxanthine is readily available in public domains. The following guidance is based on best practices for handling analogous hazardous chemicals, including other chlorinated compounds and purine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring user safety and proper management of the chemical.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with this compound, including potential toxicity and irritation, a comprehensive PPE protocol is mandatory. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1][2]To protect eyes and face from potential splashes of the chemical.[1]
Hand Protection Two pairs of chemical-resistant gloves (e.g., nitrile).[3]Double gloving provides an extra layer of protection against contamination. The outer glove should be removed after each task.[3]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3]To protect the skin from exposure. The gown should be disposed of as contaminated waste.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) must be used when handling the powder outside of a certified chemical fume hood.[4]To prevent inhalation of the powdered compound, which may be harmful.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the spread of the chemical.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Pre-Handling Checklist:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an appropriate spill kit and fire extinguisher are readily available.

  • Designate a specific area for handling this compound to contain any potential contamination.

  • Ensure all necessary PPE is available and in good condition.

2. Donning PPE:

  • Wash hands thoroughly.

  • Put on inner gloves.

  • Don the disposable gown, ensuring complete coverage.

  • Put on outer gloves, ensuring the cuffs of the gown are tucked into the outer gloves.[3]

  • Don eye and face protection.

  • If required, perform a seal check on the respirator.[1]

3. Handling this compound:

  • All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use spark-proof tools and avoid creating dust.

  • If making solutions, add the powder to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.

4. Doffing PPE:

  • Remove outer gloves and dispose of them in a designated hazardous waste container.

  • Remove the gown by rolling it outwards and dispose of it.

  • Remove eye and face protection.

  • Remove inner gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Trace Waste: Items with minimal residual amounts of the drug (less than 3% of the original amount), such as empty vials, used gloves, gowns, and pipette tips, should be disposed of in designated yellow chemotherapy waste containers for incineration.[5]

  • Bulk Waste: Materials containing more than 3% of the original drug, such as unused product or grossly contaminated items from a spill, are considered bulk chemotherapy waste.[5] This waste must be disposed of in black RCRA hazardous waste containers.[5]

Disposal Procedures:

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE and labware, in a clearly labeled, sealed plastic bag or container.

    • Dispose of the container in the appropriate hazardous waste stream (trace or bulk) as per your institution's guidelines.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Never dispose of chemical waste down the drain.[6]

  • Empty Containers:

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

    • After thorough rinsing, the container can be disposed of according to institutional protocols.

Emergency Procedures

  • Spill:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If safe to do so, use a spill kit to contain and absorb the spill. All materials used for cleanup are considered bulk hazardous waste.[5]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • Seek immediate medical attention for any exposure.

Safe_Handling_Workflow_for_2_Chlorohypoxanthine cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood prep_spill_kit Check Spill Kit prep_ppe Assemble PPE don_ppe Don PPE prep_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE handle_chemical->doff_ppe spill Spill Occurs handle_chemical->spill exposure Exposure Occurs handle_chemical->exposure segregate_waste Segregate Waste (Trace vs. Bulk) doff_ppe->segregate_waste dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid dispose_liquid Dispose of Liquid Waste segregate_waste->dispose_liquid emergency_action Follow Emergency Procedures spill->emergency_action exposure->emergency_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.